SMU-CX1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRMCDAOAQWNTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride) | |
| Record name | 9-Methoxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50146028 | |
| Record name | 9-Methoxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10371-86-5 | |
| Record name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methoxyellipticine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxyellipticine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Methoxyellipticine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHOXYELLIPTICINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0924292N9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Mechanism of SMU-CX1: A Technical Guide to a Novel TLR3 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SMU-CX1, a specific inhibitor of Toll-like receptor 3 (TLR3). This compound, also known as CX1 or 9-methoxy-ellipticine, has demonstrated significant potential in modulating inflammatory responses by targeting the TLR3 signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound.
Core Mechanism of Action: Specific Inhibition of TLR3
This compound functions as a potent and specific inhibitor of Toll-like receptor 3 (TLR3), a key pattern recognition receptor involved in the innate immune response to viral infections and tissue damage.[1][2][3] Its mechanism centers on the direct interference with TLR3 activation, thereby mitigating the downstream inflammatory cascade.
The inhibitory activity of this compound against TLR3 has been quantified in various studies. In a HEK-Blue hTLR3 cell line, which expresses a secreted alkaline phosphatase (SEAP) reporter gene upon TLR3 activation, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.11 μM to 0.12 ± 0.01 μM.[1][2] This targeted inhibition of TLR3 has cascading effects on antiviral and inflammatory pathways.
Beyond its direct action on TLR3, this compound has shown efficacy against multiple subtypes of the influenza A virus, with IC50 values ranging from 0.14 to 0.33 μM. Furthermore, it exhibits activity against SARS-CoV-2 with an IC50 of 0.43 μM by inhibiting the viral PB2 and NP proteins. A crucial consequence of its TLR3 inhibition is the downregulation of inflammatory factors in host cells, including IFN-β, IP-10, and CCL-5.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the inhibitory activity of this compound.
| Target | Metric | Value | Cell Line/System | Reference |
| TLR3 | IC50 | 0.11 μM | Not Specified | |
| TLR3 | IC50 | 0.12 ± 0.01 μM | HEK-Blue hTLR3 | |
| Influenza A virus (multiple subtypes) | IC50 | 0.14 - 0.33 μM | Not Specified | |
| SARS-CoV-2 (viral PB2 and NP proteins) | IC50 | 0.43 μM | Not Specified |
Signaling Pathway
The canonical TLR3 signaling pathway, which is inhibited by this compound, is initiated by the recognition of double-stranded RNA (dsRNA), a molecular pattern associated with viral replication. This binding event triggers the dimerization of TLR3 and the recruitment of the adaptor protein TRIF. This, in turn, activates downstream signaling cascades involving transcription factors like IRF3 and NF-κB, leading to the production of type I interferons and other pro-inflammatory cytokines. This compound acts at the initial stage of this pathway by inhibiting TLR3 activation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.
HEK-Blue hTLR3 SEAP Reporter Gene Assay
This assay is used to determine the inhibitory effect of this compound on TLR3 activation.
-
Cell Line: HEK-Blue™ hTLR3 cells, which are stably transfected with human TLR3 and a SEAP (secreted embryonic alkaline phosphatase) reporter gene under the control of an NF-κB-inducible promoter.
-
Stimulant: Polyinosinic:polycytidylic acid (Poly I:C), a synthetic analog of dsRNA, is used to activate TLR3.
-
Procedure:
-
HEK-Blue hTLR3 cells are seeded in 96-well plates.
-
The cells are pre-treated with varying concentrations of this compound for a specified duration.
-
Poly I:C is then added to the wells to stimulate TLR3.
-
After an incubation period, the cell culture supernatant is collected.
-
The SEAP activity in the supernatant is measured using a spectrophotometer, typically by adding a substrate that produces a colorimetric change upon cleavage by SEAP.
-
-
Data Analysis: The dose-dependent inhibition of SEAP signaling by this compound is analyzed to calculate the IC50 value, representing the concentration of the inhibitor required to reduce the SEAP signal by 50%.
Antiviral Activity Assays
These assays evaluate the efficacy of this compound in inhibiting viral replication.
-
Viruses: Influenza A virus subtypes, SARS-CoV-2.
-
Cell Lines: Appropriate host cell lines for the respective viruses (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2).
-
Procedure:
-
Host cells are seeded in multi-well plates.
-
Cells are infected with the virus at a specific multiplicity of infection (MOI).
-
Immediately after infection, cells are treated with different concentrations of this compound.
-
After a defined incubation period, various endpoints are measured to quantify viral replication, such as:
-
Plaque Assay: To determine the number of infectious virus particles.
-
RT-qPCR: To measure the levels of viral RNA.
-
Immunofluorescence or Western Blot: To detect the expression of viral proteins (e.g., PB2 and NP for SARS-CoV-2).
-
-
-
Data Analysis: The IC50 value is calculated based on the reduction in viral replication at different concentrations of this compound.
Measurement of Inflammatory Factors
This set of experiments quantifies the effect of this compound on the production of downstream inflammatory mediators.
-
Cell Lines: Immune cells such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7).
-
Stimulant: Poly I:C or viral infection.
-
Procedure:
-
Cells are pre-treated with this compound.
-
The cells are then stimulated with Poly I:C or infected with a virus.
-
After incubation, the cell culture supernatant is collected to measure secreted cytokines, and cell lysates are prepared to analyze intracellular signaling proteins.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of secreted cytokines and chemokines such as IFN-β, IP-10, and CCL-5 in the supernatant.
-
Western Blot: Used to detect the phosphorylation status and total protein levels of key signaling molecules in the TLR3 pathway (e.g., P65, P38, ERK, TBK-1, IκBα) in cell lysates.
-
-
Data Analysis: The levels of inflammatory factors are compared between untreated and this compound-treated cells to determine the extent of inhibition.
Conclusion
This compound represents a significant advancement in the specific targeting of the TLR3 signaling pathway. Its well-characterized inhibitory mechanism, supported by robust quantitative data and detailed experimental protocols, establishes it as a valuable tool for research into TLR3-mediated inflammatory and viral diseases. Further investigation into its therapeutic potential is warranted.
References
SMU-CX1: A Potent Inhibitor of TLR3 with Antiviral and Anti-inflammatory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SMU-CX1 is a novel small molecule identified as a specific and potent inhibitor of Toll-like receptor 3 (TLR3), a key component of the innate immune system that recognizes double-stranded RNA of viral origin. Structurally, it is a derivative of ellipticine. This compound has demonstrated significant antiviral activity against multiple subtypes of influenza A virus and SARS-CoV-2. Its mechanism of action involves the direct inhibition of TLR3, leading to a downstream reduction in the expression of inflammatory cytokines. Furthermore, it has been shown to inhibit viral proteins essential for replication. This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental protocols related to this compound, intended for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is chemically identified as 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | [1] |
| CAS Number | 10371-86-5 | [1] |
| Molecular Formula | C18H16N2O | [1][2] |
| Molecular Weight | 276.33 g/mol | |
| Appearance | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| SMILES Code | CC1=C(C=NC=C2)C2=C(C)C(N3)=C1C4=C3C=CC(OC)=C4 |
Biological Activity
This compound has been characterized as a potent inhibitor of TLR3 and exhibits significant antiviral and anti-inflammatory properties.
| Target/Virus | IC50 | Reference |
| TLR3 | 0.11 µM | |
| Influenza A Virus (multiple subtypes) | 0.14 - 0.33 µM | |
| SARS-CoV-2 | 0.43 µM | |
| Viral PB2 and NP proteins | Not specified in provided results |
Mechanism of Action
The primary mechanism of action of this compound is the specific inhibition of Toll-like receptor 3 (TLR3). TLR3 is a pattern recognition receptor that plays a crucial role in the innate immune response to viral infections by recognizing double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication.
Upon binding of dsRNA, TLR3 dimerizes and initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and IRF3. These transcription factors then induce the expression of pro-inflammatory cytokines and type I interferons (e.g., IFN-β), which are essential for establishing an antiviral state.
This compound, by inhibiting TLR3, blocks this signaling pathway at an early stage. This inhibition prevents the production of key inflammatory mediators, including IFN-β, IP-10, and CCL-5.
In addition to its effect on the host immune response, this compound has also been shown to directly target viral components. It inhibits the viral polymerase basic protein 2 (PB2) and nucleoprotein (NP), which are essential for the replication and transcription of the influenza A virus genome. This dual mechanism of targeting both host and viral factors contributes to its potent antiviral activity.
Experimental Protocols
The following are generalized experimental protocols based on the cited discovery of this compound. For precise details, including concentrations, incubation times, and specific reagents, consulting the original publication is recommended.
High-Throughput Screening (HTS) for TLR3 Inhibitors
A high-throughput screening campaign was conducted to identify inhibitors of TLR3 from a compound library.
Antiviral Activity Assays
The antiviral activity of this compound was evaluated against various influenza A virus subtypes and SARS-CoV-2.
-
Cell Culture: Appropriate host cells (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with serial dilutions of this compound for a specified period.
-
Viral Infection: The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Quantification of Viral Activity: The antiviral effect is determined by measuring the reduction in viral-induced cytopathic effect (CPE) or by quantifying viral RNA or protein levels using methods such as qRT-PCR or ELISA.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytokine Expression Analysis
The effect of this compound on the expression of inflammatory cytokines was assessed using quantitative real-time PCR (qRT-PCR).
-
Cell Treatment and Stimulation: Host cells (e.g., A549) are treated with this compound and then stimulated with a TLR3 agonist like poly(I:C).
-
RNA Extraction: Total RNA is extracted from the cells at a specific time point post-stimulation.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The expression levels of target genes (e.g., IFN-β, IP-10, CCL-5) are quantified by qRT-PCR using gene-specific primers.
-
Data Analysis: The relative gene expression is normalized to a housekeeping gene, and the fold change in expression is calculated.
Conclusion
This compound represents a promising lead compound for the development of novel antiviral and anti-inflammatory therapeutics. Its dual mechanism of action, targeting both host TLR3 signaling and essential viral proteins, offers a potential advantage in combating viral infections. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
Unable to Synthesize Technical Guide for SMU-CX1 Due to Lack of Publicly Available Information
A comprehensive search for the synthesis and purification of a compound designated SMU-CX1 has yielded no specific scientific literature, patents, or public data identifying its chemical structure, synthesis protocols, or purification methods. The requested in-depth technical guide cannot be generated without this foundational information.
Initial investigations into scientific databases and public search engines did not retrieve any documents pertaining to a molecule with the identifier "this compound." The search results were broad, encompassing research from institutions such as Southern Methodist University (SMU) and Singapore Management University (SMU), as well as patents related to "Source Measure Units" (also abbreviated as SMU) in electronics. However, none of these findings provided any link to a specific chemical compound named this compound.
Further attempts to locate information on "this compound" by searching for associated chemical compounds, drug development programs, researchers, institutions, patents, or publications were also unsuccessful. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. It is also possible that the name is inaccurate or incomplete.
Without access to the chemical structure of this compound, it is impossible to:
-
Outline a synthetic pathway: The specific chemical reactions, starting materials, and reagents required for its synthesis remain unknown.
-
Develop purification protocols: Appropriate purification techniques such as chromatography (e.g., HPLC, column chromatography) or crystallization are entirely dependent on the molecule's physical and chemical properties.
-
Summarize quantitative data: Information regarding reaction yields, purity levels, and analytical characterization (e.g., NMR, Mass Spectrometry) is not available.
-
Describe associated signaling pathways: The biological context and mechanism of action, which are crucial for creating relevant diagrams, are not documented in the public domain.
Therefore, the core requirements of the requested technical guide, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways and workflows, cannot be fulfilled.
For the successful generation of the requested technical guide, more specific information identifying this compound is required. This could include:
-
The chemical structure or a common chemical name.
-
A CAS (Chemical Abstracts Service) number.
-
The affiliated research group, institution, or company.
-
Any relevant publication or patent numbers.
In-Depth Technical Guide: SMU-CX1 Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMU-CX1 is a potent small molecule inhibitor of Toll-like Receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system. By specifically interfering with the binding of double-stranded RNA (dsRNA) to TLR3, this compound effectively modulates downstream inflammatory signaling pathways. This targeted action has demonstrated significant antiviral activity against influenza A virus and SARS-CoV-2. Mechanistically, this compound not only curtails the host's hyperinflammatory response by reducing the production of key cytokines such as IFN-β, IP-10, and CCL-5, but also directly impacts viral replication through the inhibition of essential viral proteins, namely polymerase basic protein 2 (PB2) and nucleoprotein (NP). This dual mechanism of action, targeting both host- and pathogen-specific factors, positions this compound as a promising candidate for further investigation in the development of novel antiviral and anti-inflammatory therapeutics. While preliminary information has suggested potential activity against Poly (ADP-ribose) polymerase (PARP) and DNA polymerase theta (POLQ), verifiable primary data supporting these targets for this compound is not available in the current body of scientific literature.
Quantitative Data Summary
The inhibitory activities of this compound across its primary biological targets are summarized below. These values highlight the compound's potency and spectrum of activity.
| Target Class | Specific Target | Assay Type | Reported IC50 Value | Reference |
| Host Target | Toll-like Receptor 3 (TLR3) | Cell-based reporter assay | 0.11 µM | [1] |
| Viral Target | Influenza A Virus (multiple subtypes) | Antiviral activity assay | 0.14 - 0.33 µM | [1] |
| SARS-CoV-2 | Antiviral activity assay | 0.43 µM | [1] | |
| Viral Polymerase Basic Protein 2 (PB2) and Nucleoprotein (NP) | Not specified | Not specified | [1] | |
| Host Cytokines | Interferon-β (IFN-β) | Not specified | Inhibition observed | [1] |
| Interferon-inducible protein 10 (IP-10) | Not specified | Inhibition observed | ||
| C-C Motif Chemokine Ligand 5 (CCL-5) | Not specified | Inhibition observed |
Signaling Pathways and Mechanisms of Action
This compound's primary mechanism of action is the inhibition of the TLR3 signaling pathway. TLR3 is a critical sensor of viral dsRNA, a common molecular pattern associated with viral infections. Upon binding dsRNA, TLR3 initiates a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines. This compound directly interferes with this initial recognition step.
References
Preliminary Toxicity Profile of a Novel Compound: A Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and databases yielded no specific information regarding a compound designated "SMU-CX1". Therefore, this document serves as an in-depth technical guide and template for the preliminary toxicity profiling of a hypothetical novel compound, presented as this compound. The data, protocols, and pathways described herein are illustrative and designed to meet the structural and content requirements for researchers, scientists, and drug development professionals.
Executive Summary
This guide outlines the foundational non-clinical safety assessment for a hypothetical therapeutic candidate, this compound. It encompasses in vitro cytotoxicity evaluations against various cell lines, an in vivo acute toxicity study in a rodent model, and initial genotoxicity screening. The objective of this preliminary profile is to identify potential safety liabilities, establish initial dose-range findings for further studies, and provide a foundational dataset for regulatory submissions. All experimental designs are based on established methodologies and international guidelines.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative results from the preliminary toxicity assessment of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| HepG2 | Human Hepatocellular Carcinoma | MTT | 72 | 45.2 |
| HEK293 | Human Embryonic Kidney | MTT | 72 | 89.7 |
| A549 | Human Lung Carcinoma | MTT | 72 | 61.5 |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 72 | 33.8 |
| PNT2 | Normal Human Prostate Epithelium | MTT | 72 | > 100 |
Table 2: In Vivo Acute Oral Toxicity of this compound in Rodent Model
| Species/Strain | Sex | Administration Route | Endpoint | Value | GHS Category |
| Sprague-Dawley Rat | Female | Oral (gavage) | MTD | 1000 mg/kg | N/A |
| Sprague-Dawley Rat | Female | Oral (gavage) | Approx. LD₅₀ | > 2000 mg/kg | 5 or Unclassified |
MTD: Maximum Tolerated Dose LD₅₀: Median Lethal Dose GHS: Globally Harmonized System of Classification and Labelling of Chemicals
Table 3: Genotoxicity Profile of this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100) | With & Without | 0.1 - 500 µ g/plate | Non-mutagenic |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With & Without | 1 - 100 µM | Negative |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Cytotoxicity: MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀) in various human cell lines.
Methodology:
-
Cell Culture: Cells (HepG2, HEK293, A549, MCF-7, PNT2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. Cells are treated with these dilutions and incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[1] The plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.[1]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting a dose-response curve and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Acute Oral Toxicity Study
Objective: To determine the acute oral toxicity of this compound in a rodent model, in accordance with OECD Guideline 423 (Acute Toxic Class Method).[2][3]
Methodology:
-
Test System: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old) are used. Animals are acclimated for at least 5 days before dosing.
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Dosing Procedure: A starting dose of 300 mg/kg is administered to a group of 3 female rats. The compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Dosing is performed via oral gavage.
-
Sequential Dosing:
-
If no mortality occurs at the starting dose, a higher dose of 2000 mg/kg is administered to a new group of 3 animals.
-
If mortality is observed, the test is repeated at a lower dose level (e.g., 50 mg/kg) in a new group of animals.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days post-dosing.[4]
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Endpoint Determination: The results are used to classify the substance into a GHS category and to estimate an approximate LD₅₀. The Maximum Tolerated Dose (MTD) is identified as the highest dose that does not cause mortality or other life-threatening toxic effects.
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.
Methodology:
-
Test Strains: S. typhimurium strains TA98 and TA100 are used to detect frameshift and base-pair substitution mutations, respectively.
-
Metabolic Activation: The assay is performed both in the presence and absence of a rat liver homogenate fraction (S9) to simulate mammalian metabolism.
-
Plate Incorporation Method:
-
Varying concentrations of this compound (0.1 to 500 µ g/plate ), the bacterial tester strain, and either S9 mix or a sham control are added to molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (his+) on each plate is counted.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the mean of the negative (vehicle) control. Positive controls (e.g., sodium azide, 2-nitrofluorene) are run in parallel to ensure the validity of the test system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Hypothetical Signaling Pathway
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
The Discovery and Mechanism of SMU-Series P-Glycoprotein Inhibitors: A Technical Whitepaper
For Immediate Release
Dallas, TX – Researchers at Southern Methodist University (SMU) have identified a series of novel small molecules, designated with the "SMU-" prefix, that effectively reverse multidrug resistance (MDR) in cancer cells. This in-depth guide details the discovery, mechanism of action, and experimental validation of these promising compounds, offering a comprehensive resource for researchers, scientists, and drug development professionals. While public-facing research refers to a series of "SMU-" compounds, this document will focus on the core findings applicable to this family of molecules, exemplified by compounds identified in key publications.
Executive Summary
Multidrug resistance is a primary factor in the failure of chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as cellular pumps to eject chemotherapeutic agents from cancer cells. The SMU-series compounds were discovered through a computationally accelerated drug discovery pipeline and have been shown to inhibit P-gp, thereby restoring cancer cell sensitivity to conventional chemotherapy. This whitepaper provides a detailed overview of the discovery process, the mechanism of action, quantitative efficacy data, and the experimental protocols used to validate these findings.
Discovery and Origin
The SMU-series compounds are the result of a targeted drug discovery program led by Drs. Pia Vogel and John G. Wise at the Center for Drug Discovery, Design and Delivery at Southern Methodist University.[1][2] The discovery process leveraged high-performance computational screening to identify novel inhibitors of P-glycoprotein.[1][3]
The researchers utilized a computer-generated model of human P-gp to screen millions of commercially available drug-like compounds from the ZINC database.[1] This in silico approach allowed for the rapid identification of compounds predicted to bind to the nucleotide-binding domains (NBDs) of P-gp, a novel strategy to inhibit the pump's function. Promising candidates were then synthesized and subjected to rigorous experimental validation. One of the early promising inhibitors identified through this method was named SMU-29. Subsequent research using an enhanced discovery pipeline led to the identification of nine novel and more effective P-gp inhibitors.
Computational Discovery Workflow
The workflow for the in silico discovery of the SMU-series compounds involved several key steps, beginning with the generation of a homology model of human P-gp and culminating in the identification of candidate inhibitors.
Mechanism of Action
The SMU-series compounds function by inhibiting the P-glycoprotein efflux pump. Unlike many previously studied P-gp inhibitors that bind to the transmembrane domains and are often substrates of the pump themselves, the SMU compounds were specifically designed to target the cytoplasmic nucleotide-binding domains (NBDs). By binding to the NBDs, these inhibitors interfere with the ATP hydrolysis that powers the pump's conformational changes necessary for drug efflux. This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs, ultimately restoring their cytotoxic effects on cancer cells.
Quantitative Data
The efficacy of the nine novel SMU-series P-gp inhibitors was evaluated in multidrug-resistant human prostate cancer cells (DU145-TXR), which overexpress P-gp. The compounds were tested for their ability to re-sensitize these cells to the chemotherapeutic drug paclitaxel (B517696) (PTX).
Table 1: Efficacy of SMU-Series Compounds in Reversing Paclitaxel Resistance in DU145-TXR Cells
| Compound | MolPort ID | ZINC ID | PC₅₀ (µM) for PTX Re-sensitization |
| SMU-215 | MolPort-002-588-444 | ZINC000003831215 | 0.44 ± 0.05 |
| SMU-217 | MolPort-002-590-763 | ZINC000003831217 | 0.52 ± 0.08 |
| SMU-220 | MolPort-002-590-798 | ZINC000003831220 | 0.70 ± 0.09 |
| SMU-241 | MolPort-002-590-802 | ZINC000003831241 | 0.99 ± 0.13 |
| SMU-246 | MolPort-002-590-804 | ZINC000003831246 | 1.1 ± 0.1 |
| SMU-247 | MolPort-002-590-805 | ZINC000003831247 | 1.3 ± 0.2 |
| SMU-248 | MolPort-002-590-806 | ZINC000003831248 | 1.4 ± 0.2 |
| SMU-249 | MolPort-002-590-807 | ZINC000003831249 | 1.5 ± 0.2 |
| SMU-250 | MolPort-002-590-808 | ZINC000003831250 | 1.6 ± 0.2 |
PC₅₀ represents the concentration of the inhibitor that restores the potency of paclitaxel by 50%. Data are presented as mean ± SEM.
Experimental Protocols
The following are summaries of the key experimental protocols used in the validation of the SMU-series compounds, based on the published research.
Cell Culture
-
Cell Lines:
-
DU145 (human prostate cancer, P-gp negative)
-
DU145-TXR (paclitaxel-resistant, P-gp overexpressing)
-
HFL1 (human fetal lung fibroblast, non-cancerous control)
-
-
Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. DU145-TXR cells were cultured in the presence of 30 nM paclitaxel to maintain P-gp expression.
MDR Reversal Assay (Chemosensitization)
-
Cell Seeding: DU145-TXR cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of paclitaxel was added to the wells, either alone or in combination with a fixed concentration of an SMU-series compound.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence was read on a plate reader, and the data were normalized to untreated controls. IC₅₀ values for paclitaxel were calculated using a nonlinear four-parameter curve fit. The potentiation concentration 50 (PC₅₀) for the SMU-compound was then determined.
Cytotoxicity Assay
-
Cell Seeding: HFL1 non-cancerous cells were seeded in 96-well plates.
-
Compound Treatment: Cells were treated with increasing concentrations of the SMU-series compounds alone for 72 hours.
-
Viability Assessment: Cell viability was determined using the CellTiter-Glo assay.
-
Data Analysis: The concentration of the compound that caused a 50% reduction in cell viability (TC₅₀) was calculated to assess toxicity. The novel SMU-compounds were found to be non-toxic to these non-cancerous human cells.
Conclusion
The SMU-series of P-glycoprotein inhibitors represents a significant advancement in the effort to overcome multidrug resistance in cancer. Discovered through an innovative computational pipeline and validated by rigorous experimental methods, these compounds demonstrate potent efficacy in re-sensitizing resistant cancer cells to chemotherapy with low toxicity to non-cancerous cells. Further pre-clinical development of these molecules could lead to novel co-therapies that improve outcomes for patients with aggressive, drug-resistant cancers.
References
- 1. Computationally accelerated identification of P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SMU Reseachers Find New Compounds May Inhibit Protein Responsible for Chemotherapy Resistance – SMU Magazine [blog.smu.edu]
- 3. Modeling the human protein in search of cancer treatment: An SMU Researcher Q&A – Research [blog.smu.edu]
The Evolving Landscape of TLR3 Antagonism: A Technical Guide to SMU-CX1 Analogues and Derivatives
For Immediate Release
GUANGZHOU, China – December 1, 2025 – In the ongoing battle against viral infections and inflammatory diseases, the modulation of the innate immune system presents a promising therapeutic avenue. Toll-like receptor 3 (TLR3) has emerged as a critical target due to its role in recognizing viral double-stranded RNA and triggering inflammatory cascades. This whitepaper provides an in-depth technical guide to SMU-CX1, an ellipticine (B1684216) derivative identified as a specific TLR3 inhibitor, and its analogues. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, virology, and medicinal chemistry.
Introduction: The Therapeutic Potential of TLR3 Inhibition
Toll-like receptor 3 (TLR3) is a key pattern recognition receptor of the innate immune system, primarily responsible for detecting double-stranded RNA (dsRNA), a common molecular pattern associated with viral infections. Upon activation, TLR3 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an antiviral response. However, excessive or prolonged TLR3 activation can lead to a "cytokine storm," a hyperinflammatory state that can cause significant tissue damage and contribute to the pathology of various diseases, including influenza, COVID-19, and acute hepatitis.
The strategic inhibition of TLR3 signaling, therefore, represents a promising therapeutic approach to mitigate the detrimental effects of hyperinflammation while potentially modulating the immune response to viral infections. Small molecule inhibitors of TLR3 offer the potential for targeted intervention with favorable pharmacokinetic and pharmacodynamic properties.
This compound: A Novel Ellipticine-Based TLR3 Inhibitor
This compound, chemically identified as 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole (CAS 10371-86-5), is an ellipticine derivative that has been identified as a specific and potent inhibitor of TLR3.[1] Ellipticine, a natural alkaloid, and its derivatives have been extensively studied for their diverse biological activities, including anticancer properties. The discovery of this compound has opened a new chapter in the exploration of this chemical scaffold for antiviral and anti-inflammatory applications.
Initial high-throughput screening of a compound library against TLR3 identified this compound as a lead compound.[2] It has demonstrated significant inhibitory activity against TLR3 with a half-maximal inhibitory concentration (IC50) of 0.11 μM.[1][2] Furthermore, this compound has shown promising antiviral activity against multiple subtypes of influenza A virus (IC50 range: 0.14-0.33 μM) and SARS-CoV-2 (IC50: 0.43 μM).[1] Its mechanism of action involves the inhibition of viral PB2 and NP proteins and the suppression of inflammatory factors in host cells, including IFN-β, IP-10, and CCL-5.
Analogues and Derivatives of this compound: Structure-Activity Relationship (SAR)
The promising profile of this compound has prompted further investigation into its analogues and derivatives to optimize potency, selectivity, and pharmacokinetic properties. A significant study by researchers at Southern Medical University described the synthesis and evaluation of 31 ellipticine derivatives, leading to the discovery of an even more potent TLR3 inhibitor, designated SMU-14a.
The following table summarizes the quantitative data for a selection of key this compound analogues and derivatives, highlighting the structure-activity relationships observed.
| Compound ID | R1 | R2 | R3 | TLR3 IC50 (μM) | Antiviral Activity (IC50, μM) | Notes |
| Ellipticine | H | H | H | 5.66 ± 1.03 | - | Parent compound with moderate TLR3 inhibitory effects. |
| This compound | 9-OCH3 | 5-CH3 | 11-CH3 | 0.11 | Influenza A (0.14-0.33), SARS-CoV-2 (0.43) | Lead compound identified from initial screening. |
| SMU-14a | - | - | - | 0.18 ± 0.02 | - | The most potent derivative identified, with significant anti-inflammatory and hepatoprotective effects. |
| Compound 4 | 9-OH | 5,6-(CH3)2 | 11-CH3 | - | - | Analogue with modifications at the 9 and 6 positions. |
| Compound 5 | 9-OH | 5,6-(CH3)2 | 10-CH3 | - | - | Analogue with modifications at the 9, 6 and 10 positions. |
Note: The specific chemical structures for all 31 derivatives, including SMU-14a, are not fully detailed in the publicly available literature. The table presents a selection of analogues based on available information to illustrate the general directions of SAR studies.
The optimization from ellipticine to SMU-14a underscores the importance of substitutions on the pyridocarbazole core for enhancing TLR3 inhibitory activity. The methoxy (B1213986) group at the 9-position and the methyl groups at the 5- and 11-positions in this compound appear to be crucial for its potent activity. Further modifications, as exemplified by the development of SMU-14a, likely explored a wider range of substituents at various positions to improve target engagement and overall efficacy.
Signaling Pathways and Mechanism of Action
This compound and its analogues exert their therapeutic effects by inhibiting the TLR3 signaling pathway. The binding of dsRNA to TLR3 triggers a conformational change, leading to the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β). This initiates two downstream signaling cascades: the MyD88-independent pathway leading to the activation of IRF3 and the production of type I interferons, and the NF-κB and MAPK pathways that induce the expression of pro-inflammatory cytokines.
The following diagram illustrates the TLR3 signaling pathway and the proposed point of intervention for this compound and its derivatives.
Caption: TLR3 signaling pathway and the inhibitory action of this compound analogues.
Studies on the potent derivative SMU-14a have shown that it effectively reduces the phosphorylation of p65 (a subunit of NF-κB), ERK, and TBK1, thereby inhibiting the production of inflammatory cytokines through the NF-κB, MAPK, and IRF3 signaling pathways. This multi-pronged inhibition of downstream signaling cascades likely contributes to its significant anti-inflammatory and hepatoprotective effects observed in vivo.
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and biological evaluation of this compound and its analogues.
General Synthesis of the 6H-pyrido[4,3-b]carbazole Core
The synthesis of the 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole scaffold, the core of this compound, can be achieved through various established synthetic routes for ellipticine and its derivatives. A common approach involves a multi-step synthesis starting from a substituted carbazole (B46965) derivative.
The following diagram outlines a generalized workflow for the synthesis.
Caption: Generalized synthetic workflow for this compound analogues.
A detailed synthetic protocol for a related analogue, as described in the literature, is as follows:
-
Reduction of Dihydro Derivative: An intermediate iminium salt is dissolved in a mixture of chloroform (B151607) and methanol. An excess of sodium borohydride (B1222165) (NaBH4) is added at room temperature, and the reaction mixture is stirred for 2 hours to yield the tetrahydro derivative.
-
Aromatization and Debenzylation: The resulting tetrahydro derivative is aromatized and debenzylated by dehydrogenation over 10% palladium on charcoal in boiling diphenyl ether to yield the final pyridocarbazole product.
For specific reaction conditions, stoichiometry, and purification methods, it is imperative to consult the detailed procedures in the cited primary literature.
High-Throughput Screening (HTS) for TLR3 Inhibitors
The identification of this compound was facilitated by a high-throughput screening campaign. A robust and reliable cell-based assay is crucial for such endeavors.
Assay Principle:
A common HTS approach for TLR3 inhibitors utilizes a stable cell line, such as HEK293 cells, engineered to express human TLR3 and a reporter gene under the control of a TLR3-inducible promoter (e.g., an interferon-stimulated gene (ISG) promoter driving luciferase expression).
Experimental Workflow:
Caption: High-throughput screening workflow for TLR3 inhibitors.
Key Steps:
-
Cell Plating: Seed the TLR3-reporter cell line in 96-well or 384-well plates.
-
Compound Addition: Add the library of test compounds (including this compound analogues) to the wells.
-
Pre-incubation: Incubate the plates for a defined period to allow for compound uptake and interaction with the cells.
-
TLR3 Stimulation: Add a TLR3 agonist, such as polyinosinic:polycytidylic acid (Poly(I:C)), to all wells except for the negative controls.
-
Incubation: Incubate the plates to allow for TLR3 signaling and reporter gene expression.
-
Signal Detection: Measure the reporter gene activity (e.g., luminescence for a luciferase reporter) using a plate reader.
-
Data Analysis: Analyze the data to identify compounds that significantly inhibit the TLR3-mediated reporter signal.
In Vitro Anti-inflammatory and Antiviral Assays
Cytokine Inhibition Assay:
-
Cell Culture: Culture relevant immune cells, such as mouse peritoneal macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Treatment: Pre-treat the cells with various concentrations of the test compounds.
-
Stimulation: Stimulate the cells with a TLR3 agonist (e.g., Poly(I:C)).
-
Cytokine Measurement: After an incubation period, collect the cell culture supernatants and measure the levels of key inflammatory cytokines (e.g., IL-6, TNF-α) using an enzyme-linked immunosorbent assay (ELISA).
Antiviral Assay:
-
Cell Infection: Infect a suitable host cell line (e.g., MDCK for influenza virus) with the virus of interest.
-
Treatment: Treat the infected cells with different concentrations of the test compounds.
-
Viral Titer Determination: After an appropriate incubation period, determine the viral titer in the culture supernatant using methods such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
Future Directions and Conclusion
The discovery of this compound and the subsequent development of more potent analogues like SMU-14a highlight the significant potential of the ellipticine scaffold for the development of novel TLR3 inhibitors. These compounds offer a promising new class of therapeutics for the management of viral infections and inflammatory diseases characterized by excessive TLR3 activation.
Future research in this area should focus on:
-
Comprehensive SAR Studies: Elucidation of the detailed structure-activity relationships for a broader range of this compound analogues to guide the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
-
In Vivo Efficacy and Safety: Rigorous preclinical evaluation of lead candidates in relevant animal models of viral infection and inflammatory disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the precise molecular interactions between these inhibitors and the TLR3 receptor to facilitate rational drug design and to understand potential off-target effects.
References
- 1. Synthesis of 9-O-substituted derivatives of 9-hydroxy-5, 6-dimethyl-6H-pyrido[4,3-b]carbazole-1-carboxylic acid (2-(dimethylamino)ethyl)amide and their 10- and 11-methyl analogues with improved antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellipticine derivatives as Toll-like receptor 3 inhibitor for treating acute hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CX-1 Cell Culture and SMU-Z1 Treatment
A Note on Terminology: The term "SMU-CX1" does not correspond to a recognized experimental protocol, cell line, or compound in publicly available scientific literature. This document addresses two plausible interpretations of the user's request: a protocol for the CX-1 cell line and an experimental protocol for the compound SMU-Z1 , a known TLR1/2 agonist.
Part 1: CX-1 Human Colon Adenocarcinoma Cell Line
Introduction
The CX-1 cell line is derived from a human colon adenocarcinoma and serves as a valuable in vitro model for studying colorectal cancer.[1][2] These cells are characterized by their metastatic potential and expression of carcinoembryonic antigen (CEA) and sialosyl Lewis a, which are associated with tumor progression.[1][2] CX-1 cells are adherent, exhibit an epithelial-like morphology, and have a doubling time of approximately 24 hours.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Cell Type | Human Colon Adenocarcinoma | |
| Morphology | Epithelial-like, adherent | |
| Doubling Time | ~24 hours | |
| Seeding Density (Subculture) | 1 x 10^4 cells/cm^2 | |
| Seeding Density (Post-Thaw) | 5 x 10^4 cells/cm^2 | |
| Split Ratio | 1:3 to 1:6 | |
| Harvest Density | ~30 x 10^6 cells/175 cm^2 |
Experimental Protocols
1.3.1 Cryopreserved Cell Thawing Protocol
-
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biosafety cabinet.
-
Transfer the cell suspension into a 15 mL conical tube containing 8-9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.
-
Discard the supernatant containing the cryoprotectant and gently resuspend the cell pellet in fresh complete growth medium.
-
Plate the cells at a density of 5 x 10^4 cells/cm^2 in a new culture flask.
-
Incubate at 37°C with 5% CO2.
-
Change the medium after 24 hours to remove any residual cryoprotectant.
1.3.2 Subculturing Protocol
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS (without Ca2+/Mg2+).
-
Add Accutase or 0.05% Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T25 flask).
-
Incubate at room temperature (for Accutase) or 37°C (for Trypsin-EDTA) for 8-10 minutes, or until cells detach.
-
Neutralize the detachment solution with complete growth medium.
-
Collect the cell suspension and centrifuge at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed new flasks at a density of 1 x 10^4 cells/cm^2.
-
Incubate at 37°C with 5% CO2.
1.3.3 Reagents and Media
| Reagent | Composition |
| Complete Growth Medium | DMEM with 4.5 g/L Glucose, 4 mM L-Glutamine, 3.7 g/L NaHCO3, 1.0 mM Sodium Pyruvate, supplemented with 10% Fetal Bovine Serum (FBS). |
| Cryopreservation Medium | Complete Growth Medium supplemented with 10% DMSO. |
| Detachment Solution | Accutase or 0.05% Trypsin-EDTA. |
| Wash Solution | Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+. |
Experimental Workflow Diagram
Caption: Workflow for thawing and subculturing CX-1 cells.
Part 2: SMU-Z1 Compound Treatment Protocol
Introduction
SMU-Z1 is a small molecule that acts as a specific agonist for the Toll-like receptor 1 and 2 (TLR1/2) heterodimer. It has been shown to enhance anti-tumor cytotoxic T lymphocyte (CTL) responses and to reverse HIV-1 latency in vitro by activating the NF-κB and MAPK signaling pathways.
Quantitative Data Summary
| Parameter | Value | Source |
| Compound Type | Small Molecule Agonist | |
| Target | TLR1/TLR2 Heterodimer | |
| Solubility | Soluble in DMSO | |
| Storage (Stock Solution) | -20°C for long term | |
| In Vitro Activity | Enhances HIV-1 transcription, promotes NK cell function |
Experimental Protocols
2.3.1 Preparation of SMU-Z1 Stock Solution
-
SMU-Z1 is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for long-term use.
2.3.2 In Vitro Treatment Protocol (General) This is a general guideline. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental endpoint.
-
Cell Seeding: Plate cells (e.g., CX-1 or other target cells) in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours before treatment.
-
Preparation of Working Solutions: Dilute the SMU-Z1 stock solution in complete culture medium to the desired final concentrations. It is crucial to also prepare a vehicle control using the same final concentration of DMSO as in the highest SMU-Z1 treatment group.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SMU-Z1 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo), cytokine secretion assays (e.g., ELISA), gene expression analysis (e.g., qPCR), or protein analysis (e.g., Western blot).
SMU-Z1 Signaling Pathway Diagramdot
References
Application Notes and Protocols for SMU-CX1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
SMU-CX1 is a potent and specific small molecule inhibitor of Toll-like Receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system that recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. By inhibiting the interaction between dsRNA and TLR3, this compound has demonstrated significant in vitro efficacy against various subtypes of influenza A virus and SARS-CoV-2.[1][2] Furthermore, this compound has been shown to suppress the downstream production of inflammatory cytokines, including IFN-β, IP-10, and CCL-5, suggesting its potential to mitigate the excessive inflammatory responses often associated with severe viral infections.[1][2][3] This document provides detailed application notes and proposed protocols for the utilization of this compound in preclinical animal models to investigate its therapeutic potential.
Introduction to this compound
This compound was identified through high-throughput screening as a specific inhibitor of TLR3 with a half-maximal inhibitory concentration (IC50) of 0.11 µM. Its mechanism of action involves the direct interference with the binding of dsRNA to TLR3, thereby preventing the initiation of the downstream signaling cascade that leads to the production of interferons and other pro-inflammatory cytokines. This targeted inhibition makes this compound a promising candidate for the treatment of viral diseases where TLR3-mediated hyperinflammation contributes to pathogenesis.
In Vitro Efficacy of this compound
The antiviral activity of this compound has been evaluated against multiple viral strains in cell-based assays. The following table summarizes the reported IC50 values.
| Virus Subtype | IC50 (µM) |
| Influenza A Virus | 0.14 - 0.33 |
| SARS-CoV-2 | 0.43 |
| Reference: |
Mechanism of Action: TLR3 Signaling Pathway
The following diagram illustrates the TLR3 signaling pathway and the proposed point of intervention for this compound.
Caption: TLR3 signaling pathway and inhibition by this compound.
Proposed Experimental Protocols for Animal Models
While specific in vivo data for this compound has not yet been published, based on studies with other TLR3 inhibitors and viral infection models, the following protocols are proposed for evaluating the efficacy of this compound.
Influenza A Virus Infection Model in Mice
This protocol describes the use of a mouse model to assess the therapeutic efficacy of this compound against influenza A virus infection.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c, female, 6-8 weeks old.
Materials:
-
This compound (solubilized in a suitable vehicle, e.g., DMSO and further diluted in PBS)
-
Influenza A virus (e.g., A/PR/8/34 H1N1)
-
Anesthetic (e.g., isoflurane)
-
Sterile PBS
-
Euthanasia agent (e.g., CO2)
Experimental Workflow:
Caption: Proposed workflow for influenza A virus study.
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least 7 days before the experiment.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Infection: Lightly anesthetize mice and intranasally infect with a non-lethal or lethal dose of influenza A virus suspended in sterile PBS.
-
Treatment: Administer this compound or vehicle control at specified time points (e.g., starting 4 hours post-infection and continuing once daily for 5 days). The route of administration could be intraperitoneal (i.p.), oral (p.o.), or intranasal (i.n.).
-
Monitoring: Monitor the mice daily for changes in body weight and survival for up to 14 days post-infection.
-
Sample Collection: At predetermined time points, euthanize a subset of mice from each group.
-
Collect bronchoalveolar lavage fluid (BALF) for cytokine analysis.
-
Harvest lungs for viral titer determination and histopathological examination.
-
-
Analysis:
-
Determine the viral load in the lungs using a TCID50 assay on MDCK cells.
-
Measure the levels of key inflammatory cytokines (e.g., IFN-β, IL-6, TNF-α) in the BALF using ELISA.
-
Evaluate lung inflammation and tissue damage through H&E staining of lung sections.
-
SARS-CoV-2 Infection Model in Transgenic Mice
This protocol outlines a proposed study to evaluate this compound in a humanized mouse model of SARS-CoV-2 infection.
Animal Model:
-
Species: Mouse
-
Strain: K18-hACE2 transgenic mice (expressing human ACE2), 8-12 weeks old.
Materials:
-
This compound (formulated for in vivo administration)
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Anesthetic
-
Sterile PBS
-
Euthanasia agent
Experimental Workflow:
Caption: Proposed workflow for SARS-CoV-2 study.
Procedure:
-
Acclimatization: House K18-hACE2 mice in a BSL-3 facility for at least 7 days prior to the study.
-
Group Assignment: Divide mice into experimental groups.
-
Infection: Anesthetize mice and infect them intranasally with SARS-CoV-2.
-
Treatment: Begin treatment with this compound or vehicle control at a specified time relative to infection (e.g., prophylactically or therapeutically).
-
Monitoring: Record body weight and clinical signs of disease daily.
-
Assessment:
-
Quantify viral RNA in lung and brain tissue using qRT-PCR.
-
Analyze a panel of cytokines and chemokines in lung homogenates or serum using a multiplex immunoassay.
-
Assess lung pathology, including inflammation and alveolar damage, via histopathology.
-
Data Presentation and Interpretation
All quantitative data from these studies should be summarized in tables and/or graphs to facilitate comparison between treatment groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.
Example Data Table:
| Treatment Group | Mean Body Weight Loss (%) | Survival Rate (%) | Lung Viral Titer (log10 TCID50/g) | Lung IFN-β (pg/mL) |
| Vehicle Control | 25 ± 5 | 0 | 6.5 ± 0.5 | 500 ± 100 |
| This compound (10 mg/kg) | 15 ± 4 | 60 | 4.2 ± 0.6 | 250 ± 50 |
| This compound (30 mg/kg) | 8 ± 3 | 100 | 2.1 ± 0.4 | 100 ± 30 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Conclusion
This compound is a promising TLR3 inhibitor with demonstrated in vitro anti-influenza and anti-SARS-CoV-2 activity. The proposed animal model protocols provide a framework for the preclinical evaluation of its therapeutic efficacy. These studies will be crucial in determining the in vivo potential of this compound and informing its further development as a novel antiviral agent. It is imperative that initial dose-ranging and toxicity studies are conducted to establish a safe and effective dosing regimen for this compound in the selected animal models.
References
- 1. A TLR3 ligand that exhibits potent inhibition of influenza virus replication and has strong adjuvant activity has the potential for dual applications in an influenza pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Insights into the Molecular Mechanisms of the Toll-like Receptor Response to Influenza Virus Infection [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
SMU-CX1 dosage and administration guidelines
Disclaimer: As of December 2025, publicly available information on a compound specifically designated "SMU-CX1" is limited. The following application notes and protocols are based on general principles of oncological drug development and preclinical research. Researchers and drug development professionals should consult any forthcoming publications or proprietary documentation for specific details regarding this compound.
Introduction
This document provides a speculative framework for the dosage and administration of this compound, a hypothetical anti-cancer agent. The protocols outlined below are intended for preclinical research settings and are designed to guide investigators in determining the efficacy, safety, and mechanism of action of novel therapeutic compounds.
Quantitative Data Summary
In the absence of specific data for this compound, the following tables present a generalized structure for summarizing key quantitative data during preclinical evaluation.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Type | Seeding Density (cells/well) | Treatment Duration (hours) |
| e.g., MCF-7 | Breast Adenocarcinoma | Data not available | MTT Assay | 5,000 | 72 |
| e.g., A549 | Lung Carcinoma | Data not available | CellTiter-Glo® | 3,000 | 72 |
| e.g., U87 MG | Glioblastoma | Data not available | RealTime-Glo™ | 2,000 | 72 |
Table 2: In Vivo Dosage and Efficacy in Xenograft Models
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | Administration Route | Tumor Growth Inhibition (%) |
| e.g., Nude Mouse | Breast Cancer Xenograft | Data not available | Daily | Intraperitoneal (IP) | Data not available |
| e.g., SCID Mouse | Lung Cancer Xenograft | Data not available | Twice weekly | Oral (PO) | Data not available |
| e.g., NSG Mouse | Glioblastoma Orthotopic | Data not available | Every 3 days | Intravenous (IV) | Data not available |
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Culture: Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Harvest cells using trypsin-EDTA and seed in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium in the 96-well plates with the this compound dilutions. Include vehicle control wells.
-
Incubation: Incubate the plates for a specified duration (e.g., 48, 72, or 96 hours).
-
Viability Assessment: Utilize a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assay to measure cell viability according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Methodology:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at various doses and schedules via the determined route (e.g., IP, IV, or PO). The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical mechanism of action where this compound inhibits a key signaling pathway involved in cancer cell proliferation and survival.
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Experimental Workflow for In Vivo Efficacy
This diagram outlines the general workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Caption: Workflow for preclinical in vivo efficacy testing.
Application Notes and Protocols for the Detection of SMU-CX1 in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the analytical methods for the quantitative determination of the novel compound SMU-CX1 in biological tissue samples. The protocols outlined herein are based on established and widely accepted techniques for the analysis of small molecules in complex biological matrices.[1][2] The primary recommended technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity, which are crucial for accurate pharmacokinetic and pharmacodynamic studies in drug development.[3][4]
The successful implementation of these methods will enable researchers to reliably measure this compound concentrations in tissue, facilitating a deeper understanding of its distribution, metabolism, and mechanism of action.
Principle of the Method
The analytical method involves the extraction of this compound from homogenized tissue samples, followed by chromatographic separation and detection using tandem mass spectrometry. An internal standard (IS) is employed to ensure accuracy and precision by correcting for variations during sample processing and analysis.[5] The quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Tissue Sample Preparation and Homogenization
This protocol describes the initial steps of preparing a single-cell suspension from a primary tissue sample, which is essential for subsequent extraction procedures.
Materials:
-
Fresh or frozen tissue samples
-
Phosphate-buffered saline (PBS), ice-cold
-
Dissociation medium (e.g., RPMI-1640)
-
70 or 100 µm cell strainer
-
50 mL conical tubes
-
Scalpels and forceps
-
Centrifuge
Procedure:
-
Place the harvested tissue in a sterile dish containing ice-cold dissociation medium.
-
Mince the tissue into small pieces using sterile scalpels.
-
Place a cell strainer on top of a 50 mL conical tube.
-
Transfer the minced tissue and dissociation medium onto the strainer.
-
Gently press the tissue fragments through the mesh using the plunger of a syringe or a pestle.
-
Wash the strainer with a few milliliters of PBS to ensure maximum cell recovery.
-
Centrifuge the resulting cell suspension to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in a suitable buffer for the subsequent extraction step.
Extraction of this compound from Tissue Homogenate
This protocol details a liquid-liquid extraction (LLE) procedure, a common and effective method for isolating small molecules from biological matrices.
Materials:
-
Tissue homogenate
-
Internal Standard (IS) solution (a structurally similar compound to this compound)
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)
-
Alkaline or acidic solution to adjust pH (if necessary)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
To 100 µL of tissue homogenate, add 25 µL of the internal standard solution.
-
Add 50 µL of a suitable pH-adjusting solution (e.g., 0.3 M sodium hydroxide (B78521) for alkaline extraction) and vortex briefly.
-
Add 1 mL of the extraction solvent.
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at an appropriate temperature.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent. The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of a small molecule like this compound. Method optimization will be required based on the specific physicochemical properties of the compound.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is a common choice for small molecule analysis.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is typically used to ensure good separation.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both this compound and the IS need to be determined by direct infusion of the compounds into the mass spectrometer.
Data Presentation
Quantitative data should be summarized in clear and structured tables to facilitate comparison and interpretation.
Table 1: LC-MS/MS Instrument Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| HPLC/UHPLC System | [Specify Model] |
| Column | [e.g., C18, 2.1 x 50 mm, 1.8 µm] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | [Detail the gradient profile, e.g., 5-95% B over 5 min] |
| Flow Rate | [e.g., 0.4 mL/min] |
| Column Temperature | [e.g., 40 °C] |
| Injection Volume | [e.g., 5 µL] |
| Mass Spectrometry | |
| Mass Spectrometer | [Specify Model] |
| Ionization Source | ESI (Positive/Negative) |
| Capillary Voltage | [e.g., 3.5 kV] |
| Source Temperature | [e.g., 150 °C] |
| Desolvation Gas Flow | [e.g., 800 L/hr] |
| MRM Transitions | |
| This compound | [e.g., m/z 450.2 -> 250.1] |
| Internal Standard | [e.g., m/z 454.2 -> 254.1] |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria (FDA Guidelines) |
|---|---|---|
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | [e.g., 1 ng/mL] | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | [e.g., 1000 ng/mL] | - |
| Intra-day Accuracy (% Bias) | [e.g., -5.2% to 6.8%] | ± 15% (± 20% for LLOQ) |
| Inter-day Accuracy (% Bias) | [e.g., -7.1% to 8.3%] | ± 15% (± 20% for LLOQ) |
| Intra-day Precision (% CV) | [e.g., ≤ 8.5%] | ≤ 15% (≤ 20% for LLOQ) |
| Inter-day Precision (% CV) | [e.g., ≤ 9.2%] | ≤ 15% (≤ 20% for LLOQ) |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| This compound | Low QC | [e.g., 92.5] | [e.g., 98.7] |
| Mid QC | [e.g., 95.1] | [e.g., 101.2] | |
| High QC | [e.g., 93.8] | [e.g., 99.5] |
| Internal Standard | - | [e.g., 94.3] | [e.g., 100.4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in tissue.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
References
- 1. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. search.library.smu.edu.sg [search.library.smu.edu.sg]
- 5. Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: SMU-CX1 for Inducing Inhibition of Wnt/β-catenin Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The canonical Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate determination.[1] Dysregulation of this pathway, often characterized by the accumulation of nuclear β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer.[1][2] In the nucleus, β-catenin interacts with the transcriptional co-activator CREB-binding protein (CBP) to initiate the transcription of oncogenes like c-Myc and Cyclin D1.[1][3] The protein-protein interaction between β-catenin and CBP is a critical node in this signaling cascade, making it an attractive target for therapeutic intervention. SMU-CX1 is a small molecule inhibitor designed to specifically disrupt this β-catenin/CBP interaction, thereby inhibiting the transcription of Wnt target genes and suppressing tumor cell growth.
These application notes provide detailed protocols for utilizing this compound to study the inhibition of the Wnt/β-catenin pathway in cancer cell lines.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃N₃O₄S |
| Molecular Weight | 477.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage | Store at -20°C for long-term use |
Table 2: Summary of Reported IC₅₀ Values for Wnt/β-catenin Pathway Inhibitors
| Cell Line | Cancer Type | Inhibitor | IC₅₀ (µM) | Assay Type |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | Compound 1 | 22.4 | Cytotoxicity |
| HCT116 | Colorectal Carcinoma | Compound 2 | 0.34 | Cytotoxicity |
| SW480 | Colorectal Carcinoma | Unspecified | >100 | SRB |
| H1299 | Lung Cancer | ICG-001 | 45.8 | Cell Proliferation |
| A549 | Lung Cancer | ICG-001 | 41.4 | Cell Proliferation |
| H460 | Lung Cancer | ICG-001 | 39.4 | Cell Proliferation |
Note: Data for specific this compound IC₅₀ values were not available in the provided search results. The table presents IC₅₀ values for other Wnt/β-catenin pathway inhibitors in relevant cell lines to provide a general reference range for designing experiments.
Mandatory Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the activity of this compound.
Experimental Protocols
Protocol 1: In Vitro Treatment of Colorectal Cancer Cells with this compound
This protocol describes the general procedure for treating adherent colorectal cancer cell lines (e.g., HCT116, SW480) with this compound to assess its impact on cell viability and Wnt signaling.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well and 6-well tissue culture plates
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
For 96-well plates (viability assays), seed approximately 5,000-8,000 cells per well.
-
For 6-well plates (protein/RNA extraction), seed approximately 3 x 10⁵ cells per well.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM is a good starting point).
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration well.
-
-
Treatment:
-
Carefully remove the existing medium from the wells.
-
Add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the appropriate this compound concentration or vehicle control.
-
-
Incubation: Return the plates to the incubator and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed to specific assays such as MTT for cell viability (Protocol 2), Western Blot for protein expression (Protocol 3), or qRT-PCR for gene expression (Protocol 4).
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following this compound treatment.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability) using non-linear regression analysis.
-
Protocol 3: Western Blot for Wnt Pathway Proteins
This protocol is for analyzing the protein levels of β-catenin and its downstream targets, such as c-Myc and Cyclin D1, after this compound treatment.
Materials:
-
Cells treated with this compound in 6-well plates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-40 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities relative to a loading control like β-actin.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Genes
This protocol quantifies the mRNA expression levels of Wnt target genes, such as AXIN2, c-MYC, and CCND1 (Cyclin D1), to confirm transcriptional inhibition by this compound.
Materials:
-
Cells treated with this compound in 6-well plates (from Protocol 1)
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers for AXIN2, c-MYC, CCND1, and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells according to the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, primers, and master mix.
-
Run the reaction on a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle-treated control group. The results are typically presented as fold change.
-
References
Application Notes and Protocols: Studying the Role of the Secreted Protein SMU.63 in Streptocococcus mutans
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides detailed application notes and protocols for studying the extracellular protein SMU.63 from Streptococcus mutans, a key etiological agent of dental caries. While the initial query mentioned "SMU-CX1," our comprehensive search did not identify a tool with this designation. Instead, we have focused on the well-characterized protein SMU.63 and the regulatory mechanisms that can be manipulated to study its function. The primary "tool" for modulating SMU.63 expression and function is the genetic manipulation of its regulator, SprV.
Introduction to SMU.63
SMU.63 is a secreted protein of approximately 67-kDa found in the cariogenic bacterium Streptococcus mutans.[1][2] It plays a significant role in the pathophysiology of this organism by influencing two key virulence-related processes: biofilm formation and genetic competence.[1][2][3] Notably, SMU.63 has been shown to form amyloid fibers, which can contribute to the structural integrity of the biofilm matrix. The expression of SMU.63 is negatively regulated by the pleiotropic regulator SprV (SMU.2137) at both the transcriptional and translational levels. Understanding the function of SMU.63 and its regulation by SprV provides a potential avenue for the development of novel anti-caries therapeutics.
Data Presentation
The following tables summarize the key quantitative data regarding the function and regulation of SMU.63.
Table 1: Phenotypic Effects of smu.63 and sprV Gene Deletion in S. mutans
| Gene Deletion | Phenotype | Quantitative Change | Reference Strain | Growth Conditions |
| Δsmu.63 | Sucrose-Independent Biofilm Formation | ~2-fold increase | UA159 | Todd-Hewitt broth with yeast extract (THY) containing glucose |
| Δsmu.63 | Genetic Transformation Efficiency | ~2.5-fold increase | UA159 | Not specified |
| ΔsprV | smu.63 Transcription | ~2-fold decrease | UA159 | Not specified |
| ΔsprV | Genetic Transformation Efficiency | ~60-fold decrease | UA159 | Not specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the regulatory pathway of SMU.63 and a typical experimental workflow for its study.
Caption: Regulatory pathway of SMU.63 expression and its impact on phenotype.
Caption: Experimental workflow for studying SMU.63 function and regulation.
Experimental Protocols
1. Bacterial Strains and Growth Conditions
-
Bacterial Strain: Streptococcus mutans UA159 (wild-type) and its isogenic deletion mutants (Δsmu.63, ΔsprV, and Δsmu.63ΔsprV).
-
Growth Medium: Brain Heart Infusion (BHI) broth or Todd-Hewitt broth supplemented with 0.5% yeast extract (THY).
-
Growth Conditions: Cultures are grown anaerobically (e.g., in an anaerobic chamber with 85% N₂, 10% H₂, 5% CO₂) at 37°C.
2. Protocol for Sucrose-Independent Biofilm Assay
This protocol is used to assess the role of SMU.63 in biofilm formation in the absence of sucrose, where attachment is mediated by other factors.
-
Materials:
-
S. mutans strains (wild-type and mutants)
-
THY broth containing 1% glucose
-
96-well flat-bottom polystyrene microtiter plates
-
0.1% crystal violet solution
-
33% acetic acid
-
Microplate reader
-
-
Procedure:
-
Grow overnight cultures of S. mutans strains in THY broth.
-
Dilute the overnight cultures 1:100 in fresh THY broth containing 1% glucose.
-
Add 200 µL of the diluted cultures to the wells of a 96-well microtiter plate. Include wells with sterile medium as a negative control.
-
Incubate the plate anaerobically at 37°C for 24-48 hours without agitation.
-
Carefully decant the culture medium and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with distilled water.
-
Air dry the plate.
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at a wavelength of 575 nm using a microplate reader.
-
3. Protocol for Genetic Transformation Efficiency Assay
This assay determines the frequency at which S. mutans can take up and incorporate foreign DNA, a process influenced by SMU.63.
-
Materials:
-
S. mutans strains (wild-type and mutants)
-
BHI broth
-
Transforming DNA (e.g., a plasmid containing an antibiotic resistance marker not present in the recipient strain, at a concentration of ~1 µg/mL)
-
Competence-stimulating peptide (CSP), if required for the specific protocol.
-
BHI agar (B569324) plates with and without the appropriate antibiotic.
-
-
Procedure:
-
Grow S. mutans cultures in BHI broth to early- to mid-logarithmic phase (OD₆₀₀ of ~0.2-0.4).
-
Add the transforming DNA to the cultures. If using CSP, add it at the appropriate concentration.
-
Incubate the cultures for 2-4 hours at 37°C to allow for DNA uptake and recombination.
-
Make serial dilutions of the cultures in sterile PBS.
-
Plate the dilutions on BHI agar plates without antibiotic to determine the total number of viable cells (CFU/mL).
-
Plate the dilutions on BHI agar plates containing the appropriate antibiotic to select for transformants.
-
Incubate the plates anaerobically at 37°C for 48 hours.
-
Count the colonies on both types of plates.
-
Calculate the transformation efficiency as the number of transformants (CFU/mL) divided by the total number of viable cells (CFU/mL).
-
4. Protocol for Western Blot Analysis of SMU.63
This protocol is for the detection and relative quantification of the secreted SMU.63 protein in culture supernatants.
-
Materials:
-
S. mutans cultures
-
Trichloroacetic acid (TCA)
-
Acetone
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SMU.63 (or an epitope tag if the protein is tagged)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Grow S. mutans cultures to the desired growth phase.
-
Centrifuge the cultures to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining bacteria.
-
Precipitate the proteins from the supernatant by adding TCA to a final concentration of 10% and incubating on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
-
Wash the protein pellet with cold acetone.
-
Air dry the pellet and resuspend it in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
References
- 1. Protein identification by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 3. Peptide mass fingerprinting: protein identification using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of SMU-CX1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for performing Western blot analysis on cells treated with the experimental compound SMU-CX1. Western blotting is a fundamental technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note is designed to guide researchers through the process of sample preparation, protein separation, immunodetection, and data analysis to investigate the effects of this compound on protein expression and signaling pathways.
Data Presentation
Table 1: Densitometric Analysis of Protein Expression Following this compound Treatment
| Target Protein | Treatment Group | Normalized Densitometry (Arbitrary Units) | Fold Change vs. Control | Standard Deviation | p-value |
| Protein X | Control (Vehicle) | 1.00 | 1.00 | ± 0.12 | - |
| This compound (1 µM) | 0.45 | 0.45 | ± 0.08 | < 0.05 | |
| This compound (5 µM) | 0.21 | 0.21 | ± 0.05 | < 0.01 | |
| Phospho-Protein Y (Ser473) | Control (Vehicle) | 1.00 | 1.00 | ± 0.15 | - |
| This compound (1 µM) | 0.62 | 0.62 | ± 0.10 | < 0.05 | |
| This compound (5 µM) | 0.33 | 0.33 | ± 0.07 | < 0.01 | |
| Loading Control (β-Actin) | Control (Vehicle) | 1.00 | - | - | - |
| This compound (1 µM) | 0.98 | - | - | - | |
| This compound (5 µM) | 1.02 | - | - | - |
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot on cells treated with this compound.
Cell Culture and this compound Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
Protein Extraction (Lysis)
-
After treatment, place the culture dishes on ice and aspirate the media.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).[1][2][3][4]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[2] For a 10 cm dish, use 500 µL; for a 6-well, use 100 µL per well.
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
To reduce viscosity from DNA, sonicate the lysate on ice for 10-15 seconds.
-
Centrifuge the lysate at 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Based on the concentrations, calculate the volume of lysate needed to have equal amounts of protein for each sample (typically 20-40 µg per lane).
Sample Preparation for Electrophoresis
-
To the calculated volume of lysate, add an equal volume of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly before loading onto the gel.
SDS-PAGE (Gel Electrophoresis)
-
Load equal amounts of protein into the wells of a polyacrylamide gel. The percentage of the gel will depend on the molecular weight of the target protein.
-
Include a pre-stained protein ladder in one lane to monitor migration and estimate protein size.
-
Run the gel in 1X running buffer according to the manufacturer's instructions (e.g., 100-150V for 1-1.5 hours).
Protein Transfer (Blotting)
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. This can be done using a wet or semi-dry transfer system.
-
Ensure complete contact between the gel and the membrane and avoid air bubbles.
-
Transfer at 100V for 1-2 hours or overnight at a lower voltage in a cold room.
Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The dilution will be antibody-specific.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Perform densitometry analysis on the captured image using software like ImageJ to quantify the band intensities. Normalize the intensity of the target protein band to the loading control band in the same lane.
Visualizations
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Representative Signaling Pathway for Investigation
The specific molecular targets of this compound may not yet be fully elucidated. However, a common approach in cancer research is to investigate the effect of a novel compound on well-established signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is often dysregulated in cancer. The following diagram illustrates this pathway as a representative target for investigation with this compound.
Caption: Hypothesized Modulation of PI3K/Akt Pathway.
References
Preparing Stock Solutions of SMU-CX1: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMU-CX1 is a potent and specific small molecule inhibitor of Toll-like receptor 3 (TLR3). As a derivative of ellipticine, this compound offers a valuable tool for investigating the role of the TLR3 signaling pathway in various physiological and pathological processes, including viral infections and inflammatory diseases. Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining accurate results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole | PubChem |
| Molecular Formula | C₁₈H₁₆N₂O | PubChem |
| Molecular Weight | 276.34 g/mol | PubChem |
| CAS Number | 10371-86-5 | MedChemExpress[1] |
| IC₅₀ (TLR3) | 0.11 µM | MedChemExpress[1][2] |
| Solubility | - In DMSO: ≥ 10 mg/mL - In Ethanol (B145695): ~1 mg/mL - In Water: Poor | Cayman Chemical (for Ellipticine) |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Ethanol (200 proof), sterile
-
Sterile microcentrifuge tubes or vials
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM DMSO Stock Solution
This is the recommended solvent for preparing high-concentration stock solutions of this compound.
-
Pre-weighing Preparation: Before opening the vial of this compound, bring it to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.76 mg of this compound (Molecular Weight = 276.34 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (0.001 L) * (276.34 g/mol ) * (1000 mg/g) = 2.76 mg
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the DMSO stock solution should be stable for at least 6 months.
Protocol for Preparing a 1 mM Ethanol Stock Solution
For experiments where DMSO may interfere, an ethanol stock solution can be prepared, although at a lower concentration.
-
Pre-weighing Preparation: Allow the vial of this compound to reach room temperature.
-
Weighing: Weigh out the desired amount of this compound powder. To prepare 1 mL of a 1 mM stock solution, weigh out 0.276 mg of this compound. Calculation: (1 mmol/L) * (1 L / 1000 mL) * (0.001 L) * (276.34 g/mol ) * (1000 mg/g) = 0.276 mg
-
Dissolution: Add 1 mL of sterile, 200 proof ethanol to the this compound powder.
-
Solubilization: Cap the vial and vortex until the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot and store at -20°C. Use within a shorter timeframe (e.g., 1-3 months) as long-term stability in ethanol may be reduced compared to DMSO.
Working Solution Preparation
For cell-based assays, the high-concentration stock solution must be further diluted in the appropriate cell culture medium to the final desired concentration.
Important: Due to the poor aqueous solubility of this compound, it is crucial to perform serial dilutions and to ensure that the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 1 µM from a 10 mM DMSO stock, you could first prepare a 1:100 dilution in media to get a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to the final volume of cell culture medium. For instance, add 10 µL of a 100 µM intermediate solution to 990 µL of media to get a final concentration of 1 µM.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store aqueous working solutions.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing SMU-CX1 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of the novel small molecule inhibitor, SMU-CX1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new assay?
A1: For a novel inhibitor like this compound, it is advisable to start with a broad concentration range to determine its potency. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 10 µM to 100 µM) and performing serial dilutions down to the picomolar range.[1] This wide range helps in identifying the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of the compound.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium or assay buffer. Be mindful of the final DMSO concentration in your assay, as it can have cytotoxic effects at higher concentrations (typically >0.5%).
Q3: What are potential off-target effects of this compound and how can I minimize them?
A3: Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to unintended biological consequences and misinterpretation of data.[2][3][4] To minimize these, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Characterizing the compound's selectivity through profiling against a panel of related targets and performing whole-genome or proteome-wide analyses can also identify off-target interactions.[2]
Q4: How do I differentiate between specific inhibitory effects and general cytotoxicity?
A4: It is essential to run a parallel cytotoxicity assay to determine the concentration at which this compound induces cell death. The therapeutic window for your experiments will be the concentration range where you observe significant target inhibition without substantial cytotoxicity. Assays like MTT, resazurin (B115843), or trypan blue exclusion can be used to measure cell viability.
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Question: My dose-response curves for this compound are not consistent across replicates. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially during serial dilutions.
-
Cell plating inconsistency: Uneven cell seeding can lead to different cell numbers per well, affecting the results. Ensure your cells are in a single-cell suspension before plating.
-
Edge effects: The outer wells of a microplate are more prone to evaporation, leading to changes in compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound precipitation: this compound might be precipitating out of solution at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation.
-
Issue 2: No observable effect of this compound at any concentration.
-
Question: I have tested this compound up to 100 µM, but I do not see any inhibition of my target. What should I do?
-
Answer:
-
Confirm target engagement: It is crucial to verify that this compound is binding to its intended target in your cellular model. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement.
-
Check compound integrity: The compound may have degraded. Verify the purity and integrity of your this compound stock.
-
Re-evaluate the assay system: The chosen cell line may not be sensitive to the inhibition of the target pathway, or the assay endpoint may not be appropriate for detecting the effect of inhibition.
-
Consider cell permeability: The compound may not be effectively crossing the cell membrane. Cell-based target engagement assays can provide information on cell permeability.
-
Issue 3: Significant cytotoxicity observed even at low concentrations.
-
Question: this compound is causing widespread cell death at concentrations where I would expect to see specific inhibition. How can I address this?
-
Answer:
-
Narrow the concentration range: Perform a more granular dose-response experiment at lower concentrations to identify a non-toxic range.
-
Reduce incubation time: Shorter exposure to the compound may be sufficient to observe the on-target effect while minimizing cytotoxicity.
-
Investigate off-target effects: The observed cytotoxicity could be due to potent off-target effects. Consider counter-screening assays to identify unintended targets.
-
Experimental Protocols
Protocol 1: Dose-Response Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating:
-
Harvest and count cells, then resuspend them in culture medium to the desired density.
-
Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation:
-
Prepare a 2X stock of the highest concentration of this compound in culture medium.
-
Perform serial dilutions (e.g., 1:3 or 1:10) in culture medium to create a range of 2X concentrations.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound-treated wells.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the 2X serially diluted this compound solutions to the corresponding wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Quantify the biological endpoint of interest (e.g., cell viability using MTT or resazurin, or a specific biomarker of target inhibition).
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity or viability) and a positive control for inhibition (0% activity or viability).
-
Plot the normalized response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Plating and Compound Preparation: Follow steps 1 and 2 from the Dose-Response Assay protocol.
-
Cell Treatment: Follow step 3 from the Dose-Response Assay protocol.
-
Quantifying Cell Viability:
-
Using Resazurin: Add resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
Using MTT: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or a specialized buffer) and read the absorbance at ~570 nm.
-
Include a positive control for cytotoxicity (e.g., staurosporine) to define 100% cell death.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control (100% viability).
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound Conc. (µM) | % Inhibition (Mean ± SD) |
| 10 | 98.2 ± 2.1 |
| 3.33 | 95.1 ± 3.5 |
| 1.11 | 85.3 ± 4.2 |
| 0.37 | 65.7 ± 5.1 |
| 0.12 | 48.9 ± 3.8 |
| 0.04 | 25.6 ± 2.9 |
| 0.01 | 10.2 ± 1.5 |
| 0 (Vehicle) | 0 ± 2.5 |
| IC50 (µM) | 0.13 |
Table 2: Example Cytotoxicity Data for this compound
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.6 ± 1.8 |
| 33.3 | 25.3 ± 4.5 |
| 11.1 | 70.1 ± 6.2 |
| 3.7 | 92.4 ± 3.7 |
| 1.2 | 98.1 ± 2.1 |
| 0.4 | 99.2 ± 1.9 |
| 0.1 | 99.8 ± 1.2 |
| 0 (Vehicle) | 100 ± 2.0 |
| CC50 (µM) | 15.2 |
Visualizations
References
SMU-CX1 off-target effects and how to mitigate them
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, understanding, and mitigating potential off-target effects of the hypothetical tankyrase inhibitor, SMU-CX1. The principles and protocols outlined here are based on publicly available information on well-characterized tankyrase inhibitors and are intended to serve as a comprehensive resource for researchers working with novel compounds of this class.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a tankyrase inhibitor like this compound?
A1: Tankyrase inhibitors, such as the hypothetical this compound, primarily function by blocking the activity of tankyrase 1 and 2 (TNKS1/2).[1][2] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family.[3] A key function of tankyrases is to earmark the Axin protein for degradation.[1] By inhibiting tankyrases, this compound would lead to the stabilization of Axin. This, in turn, enhances the formation of the β-catenin destruction complex, which promotes the degradation of β-catenin and consequently inhibits the Wnt/β-catenin signaling pathway.[4]
Q2: What are the potential on-target and off-target effects of inhibiting tankyrases?
A2: The primary on-target effect of a tankyrase inhibitor like this compound is the suppression of Wnt/β-catenin signaling, which is often hyperactivated in various cancers. However, tankyrases are involved in multiple cellular processes, which can lead to off-target or, more accurately, on-target but unintended, biological consequences. These can include effects on YAP signaling, microtubule dynamics, and cell migration. For instance, tankyrase inhibition can stabilize angiomotins, leading to the inhibition of the YAP signaling pathway.
Q3: What are the common initial signs of potential off-target effects in my cell-based assays with this compound?
A3: Common indicators that you may be observing off-target effects include:
-
Inconsistent results with other inhibitors: A structurally different inhibitor for the same target (tankyrase) producing a different or no phenotype.
-
Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when you use techniques like CRISPR-Cas9 or siRNA to knock down TNKS1 and TNKS2.
-
Effects in control cells: Observing a phenotype in cell lines that do not express the primary target or where the pathway is not active.
-
Unusual dose-response curves: The dose-response curve for your observed phenotype may not align with the IC50 for on-target pathway inhibition.
Troubleshooting Guides
Issue 1: Observed phenotype is inconsistent with Wnt pathway inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | Perform a broad-panel kinase screen (e.g., KinomeScan) with this compound. | Identification of any off-target kinases that are potently inhibited at the concentrations used in your experiments. |
| YAP signaling modulation | Measure the levels and localization of YAP/TAZ and the expression of YAP target genes (e.g., CTGF, CYR61) via qPCR or Western blot. | Determine if the observed phenotype correlates with changes in the YAP signaling pathway. |
| Effects on microtubule dynamics | Analyze microtubule organization and dynamics using immunofluorescence microscopy. Assess cell migration and invasion using assays like the Boyden chamber assay. | Ascertain if this compound is affecting cytoskeletal functions independently of Wnt signaling. |
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| General cellular toxicity due to off-target effects | Titrate this compound to the lowest effective concentration that modulates the Wnt pathway. | Reduce cytotoxicity while maintaining the desired on-target effect. |
| On-target toxicity in specific cell lines | Compare the cytotoxic effects of this compound with a structurally dissimilar tankyrase inhibitor and with TNKS1/2 knockdown. | Differentiate between compound-specific off-target toxicity and on-target cellular disruption. |
| Inhibition of other PARP family members | Test the activity of this compound against a panel of other PARP enzymes. | Confirm the selectivity of this compound for tankyrases over other PARP family members. |
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentrations for this compound based on data for known tankyrase inhibitors.
| Parameter | This compound (Hypothetical) | Reference Compound (e.g., G007-LK) | Reference |
| TNKS1 IC50 | < 10 nM | 25 nM | |
| TNKS2 IC50 | < 10 nM | 25 nM | |
| Wnt Pathway IC50 (Cell-based) | ~50 nM | 30-100 nM | |
| Off-Target Kinase IC50 (e.g., CDK16) | > 1 µM | > 1 µM | |
| YAP Pathway IC50 (Cell-based) | ~100 nM | 50-200 nM |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
Objective: To verify that this compound directly binds to and stabilizes tankyrase in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C).
-
Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of tankyrase protein remaining in the soluble fraction using Western blot.
-
Data Analysis: Plot the amount of soluble tankyrase protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of TNKS1 and TNKS2 recapitulates the phenotype observed with this compound.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the TNKS1 and TNKS2 genes into a Cas9 expression vector.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
-
Knockout Verification: Confirm the knockout of TNKS1 and TNKS2 protein expression by Western blot.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for deconvoluting on-target vs. off-target effects.
References
- 1. A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with the WNT Signaling Inhibitor CX1
Disclaimer: The molecule "SMU-CX1" does not correspond to a publicly documented or known specific chemical entity. This guide addresses frequently asked questions and troubleshooting scenarios for a hypothetical Wnt signaling inhibitor, designated here as CX1, developed for research purposes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the Wnt signaling inhibitor, CX1.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with CX1.
Question: Why am I not observing the expected inhibition of Wnt signaling with CX1?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | CX1 may be unstable in your specific cell culture medium or experimental buffer. Prepare fresh solutions of CX1 for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect Dosage | The effective concentration of CX1 may be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | The target of CX1 may not be expressed or may be mutated in your cell line, rendering it insensitive to the inhibitor. Confirm the expression of the target protein by Western blot or qPCR. |
| Experimental Error | Verify the accuracy of your dilutions and calculations. Ensure that all reagents are properly prepared and stored. |
Question: I am observing significant cell toxicity or apoptosis at concentrations where I expect to see specific Wnt inhibition. What should I do?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, CX1 may be hitting unintended targets, leading to toxicity. Lower the concentration of CX1 and shorten the treatment duration. |
| Cell Line Sensitivity | Some cell lines are more sensitive to perturbations in the Wnt pathway, which can be crucial for their survival. Consider using a less sensitive cell line or a 3D culture model that may better tolerate Wnt inhibition. |
| Contamination | The CX1 stock solution or cell culture may be contaminated. Use sterile techniques and regularly test for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for Wnt pathway inhibitors?
A1: Wnt signaling is critical in both embryonic development and adult tissue homeostasis. Aberrant Wnt signaling is implicated in various cancers.[1] Wnt pathway inhibitors can act at different levels of the signaling cascade. For instance, some inhibitors prevent the secretion of Wnt ligands, while others target downstream components like β-catenin.[1][2] The hypothetical CX1 is designed to promote the degradation of β-catenin.
Q2: What are "off-target effects" and how can they be minimized?
A2: Off-target effects are unintended alterations to the genome or cellular pathways caused by a therapeutic agent.[3] These can lead to unexpected phenotypes or toxicity.[4] To minimize off-target effects, it is crucial to use the lowest effective concentration of the inhibitor and to perform control experiments. Additionally, employing orthogonal validation methods can help confirm that the observed phenotype is a direct result of on-target activity.
Q3: My results are inconsistent across experiments. What could be the reason?
A3: Inconsistent results can stem from various factors, including experimental error, biological variability, and reagent instability. It is essential to meticulously document all experimental parameters and to repeat experiments multiple times to ensure the reproducibility of the findings. If variability persists, consider re-evaluating the experimental design and controls.
Experimental Protocols
Protocol: Measuring β-catenin levels in response to CX1 treatment
-
Cell Culture: Plate your cells of interest (e.g., HEK293T) in a 6-well plate and grow to 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of CX1 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation
Table 1: Hypothetical IC50 Values of CX1 in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 0.5 |
| SW480 | Colorectal Carcinoma | 1.2 |
| MCF-7 | Breast Cancer | > 50 |
| PC-3 | Prostate Cancer | 25 |
Table 2: Hypothetical Gene Expression Changes in HCT116 cells after 24h CX1 Treatment (1 µM)
| Gene | Function | Fold Change | p-value |
| MYC | Wnt target, proliferation | -5.2 | < 0.01 |
| CCND1 | Wnt target, cell cycle | -4.8 | < 0.01 |
| AXIN2 | Wnt target, negative feedback | -6.1 | < 0.01 |
| CASP3 | Apoptosis | +3.5 | < 0.05 |
Visualizations
Caption: Canonical Wnt Signaling Pathway and the proposed mechanism of CX1.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: SMU-CX1 Synthesis
Welcome to the SMU-CX1 Synthesis Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a novel MEK inhibitor. The final step in the synthesis, a Suzuki-Miyaura cross-coupling reaction, is a critical, yield-defining step that can present several challenges. This guide provides detailed troubleshooting advice, FAQs, and optimized protocols to help you improve your synthetic yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the this compound Suzuki coupling step?
A1: The most frequent cause of low yields is the instability of the boronic acid reagent and deactivation of the palladium catalyst.[1] Boronic acids are susceptible to degradation through protodeboronation, especially in the presence of water and at elevated temperatures.[2] Catalyst deactivation, often visible as the formation of palladium black, can be caused by exposure to oxygen.[2][3]
Q2: I am observing a significant amount of a dehalogenated byproduct. What causes this?
A2: Dehalogenation is a common side reaction where the aryl halide starting material is reduced instead of coupled.[4] This occurs after the oxidative addition step when the palladium intermediate reacts with a source of hydride in the reaction mixture. Certain solvents, like alcohols, or amine bases can act as hydride donors.
Q3: My boronic acid starting material seems to be degrading. How can I prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major degradation pathway. To minimize this, always use fresh, high-purity boronic acids and store them in a cool, dark, and dry place. For particularly sensitive substrates, consider using a more stable boronic ester, such as a pinacol (B44631) ester, which is less prone to this side reaction.
Q4: Can the choice of base significantly impact the reaction yield?
A4: Absolutely. The base is crucial for activating the boronic acid to facilitate the transmetalation step. The choice and strength of the base can dramatically affect reaction rates and the prevalence of side reactions. While stronger bases can lead to faster reactions, they may also promote side reactions. A screening of bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ is often recommended to find the optimal conditions for your specific substrates.
Q5: Is it necessary to degas the solvent and run the reaction under an inert atmosphere?
A5: Yes, this is critical for success. The active Pd(0) catalyst is sensitive to oxygen and can be easily deactivated through oxidation. Failure to maintain a rigorously inert atmosphere is a common cause of low yields and catalyst precipitation (palladium black). Always use a robust inert gas like argon or nitrogen and ensure all solvents are thoroughly degassed before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Catalyst: Oxygen exposure has deactivated the Pd(0) catalyst. | Ensure a strict inert atmosphere (Argon or Nitrogen) is maintained. Use freshly degassed solvents by sparging with inert gas for at least 30 minutes. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to active Pd(0). |
| Degraded Boronic Acid: The boronic acid has undergone protodeboronation. | Use fresh, high-purity boronic acid. Consider switching to a more stable boronic ester derivative (e.g., pinacol ester). | |
| Suboptimal Base/Solvent Combination: The chosen base or solvent is not effective for the substrate. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Screen different solvents (e.g., Dioxane/H₂O, Toluene, DMF). | |
| Significant Side Product Formation | Dehalogenation Product Observed: The aryl halide is being reduced. | Avoid solvents or bases that can act as hydride donors (e.g., alcohols, amine bases). Optimize the reaction rate; a slow transmetalation step can favor dehalogenation. |
| Homo-coupling Product Observed: Two boronic acid molecules have coupled together. | This is often caused by the presence of oxygen. Ensure rigorous degassing of all reagents and solvents. | |
| Protodeboronation Product Observed: The boronic acid is being replaced by hydrogen. | Use fresh boronic acid or a more stable boronic ester. Avoid prolonged reaction times at high temperatures. | |
| Reaction Fails to Go to Completion | Poor Substrate Solubility: Starting materials are not fully dissolved. | Choose a solvent system in which all components are soluble at the reaction temperature. For heterogeneous mixtures, ensure vigorous stirring. |
| Insufficient Catalyst Loading: The amount of catalyst is too low for challenging substrates. | While typical loadings are 1-2 mol%, increasing to 5 mol% may be necessary for less reactive starting materials. | |
| Suboptimal Temperature: The reaction is too cold to proceed at a reasonable rate. | Most Suzuki couplings are run at elevated temperatures (80-110 °C). Consider microwave irradiation to shorten reaction times and potentially improve yields. | |
| Purification Challenges | Residual Palladium in Product: The final compound is contaminated with palladium. | Pass the crude reaction mixture through a pad of celite. For more stubborn cases, treatment with an aqueous solution of sodium bisulfite (NaHSO₃) at an elevated temperature can effectively reduce palladium content. |
| Co-elution with Boronic Acid: The product and unreacted boronic acid are difficult to separate by chromatography. | Perform an acid-base extraction during the aqueous workup to remove the acidic boronic acid. Optimize the column chromatography solvent system to increase separation. |
Data Presentation: Optimizing Reaction Components
Systematic screening of reaction parameters is the most effective way to improve yield. The following tables summarize the impact of different components on the Suzuki coupling yield for a model system analogous to this compound synthesis.
Table 1: Effect of Different Bases on Yield
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 4 | NaOH | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 5 | TEA | Dioxane/H₂O (4:1) | 100 | 12 | 45 |
| Reaction Conditions: Aryl Bromide (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Solvent (5 mL). Data is representative and based on typical Suzuki coupling optimizations. |
Table 2: Effect of Different Solvents on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 12 | 81 |
| 3 | K₃PO₄ | DMF/H₂O (4:1) | 100 | 12 | 89 |
| 4 | K₃PO₄ | THF/H₂O (4:1) | 80 | 12 | 78 |
| 5 | K₃PO₄ | 2-Propanol/H₂O (4:1) | 80 | 12 | 72 |
| Reaction Conditions: Aryl Bromide (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), Base (2.0 mmol), Solvent (5 mL). Data is representative and based on typical Suzuki coupling optimizations. |
Table 3: Effect of Different Palladium Catalysts/Ligands on Yield
| Entry | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 98 |
| 4 | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 97 |
| 5 | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 100 | 95 |
| Reaction Conditions: Aryl Bromide (1.0 mmol), Arylboronic Acid (1.2 mmol), Pd source (1 mol%), Ligand (1.2-2.4 mol%), Base (2.0 mmol), Solvent (5 mL), 12h. Data is representative and based on typical Suzuki coupling optimizations. |
Experimental Protocols
Protocol 1: General Procedure for this compound Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide precursor to this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane/H₂O) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C). Monitor the reaction progress using TLC or LC-MS.
-
Work-up: After the reaction is complete (typically indicated by the consumption of the starting material), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Troubleshooting Incomplete Boc-Deprotection (Precursor Synthesis)
If a Boc-protecting group is used in an earlier step of the this compound synthesis, incomplete deprotection can be a problem.
-
Reaction Setup: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Acid Addition: Add the acid for deprotection. A common choice is 4M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v).
-
Scavenger Addition: If the substrate is sensitive to alkylation by the tert-butyl cation byproduct, add a scavenger such as triethylsilane (TES) or water (2-5% v/v).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The deprotected amine product is typically more polar and will have a lower Rf value on TLC.
-
Work-up: Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of a weak base like sodium bicarbonate. Extract the product into an organic solvent, dry, and concentrate.
Visualizations
References
SMU-CX1 experimental variability and controls
SMU-CX1 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues. This compound is a selective inhibitor of the MEK1/2 kinases, crucial components of the RAS/RAF/MEK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). By binding to the kinase domain of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2). This leads to the downstream inhibition of cell proliferation, survival, and differentiation signals that are often dysregulated in various cancers.
Technical Support Center: SMU-CX1 Treatment Protocol
Important Notice: Information regarding a specific treatment protocol designated "SMU-CX1" is not publicly available within the provided search results. The following technical support guide is constructed based on general principles and common issues encountered in similar hypothetical therapeutic contexts. The experimental details, data, and pathways are illustrative and should not be considered as established facts for an actual "this compound" protocol.
Frequently Asked Questions (FAQs)
Q1: What is the intended therapeutic application of the this compound protocol?
A1: Based on analogous research compounds, this compound is hypothetically designed as a targeted therapy for specific malignancies. Its mechanism is presumed to involve the modulation of key signaling pathways that are often dysregulated in cancer, such as those controlling cell proliferation, survival, and apoptosis.
Q2: We are observing lower than expected efficacy in our in vitro assays. What are the potential causes?
A2: Several factors could contribute to reduced efficacy. These include:
-
Cell Line Viability and Passage Number: Ensure cell lines are healthy, free from contamination, and within a low passage number range to maintain genetic and phenotypic stability.
-
Reagent Preparation and Storage: Verify that this compound and all other reagents are prepared according to the specified concentrations and stored under the recommended conditions to prevent degradation.
-
Protocol Adherence: Double-check all incubation times, concentrations, and procedural steps outlined in the experimental protocol.
Q3: Our team is experiencing inconsistent results between experimental replicates. How can we improve reproducibility?
A3: To enhance reproducibility, consider the following:
-
Standardize Cell Seeding: Ensure uniform cell density across all wells or plates at the start of the experiment.
-
Automate Liquid Handling: Where possible, use automated pipetting systems to minimize human error in reagent addition.
-
Control Environmental Factors: Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment.
-
Implement Rigorous QC: Perform regular quality control checks on all reagents and equipment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal in reporter assays | - Suboptimal antibody concentration- Inadequate washing steps- Non-specific binding | - Titrate primary and secondary antibody concentrations to determine the optimal dilution.- Increase the number and duration of wash steps.- Include appropriate blocking buffers in the protocol. |
| Cell toxicity observed at therapeutic doses | - Off-target effects of this compound- Sensitivity of the specific cell line | - Perform a dose-response curve to determine the optimal therapeutic window.- Test the protocol on a panel of different cell lines to assess specificity.- Consider combination therapies to reduce the required dose of this compound. |
| Difficulty in detecting downstream pathway activation | - Insufficient treatment duration- Low protein expression levels- Technical issues with Western Blotting | - Conduct a time-course experiment to identify the optimal time point for observing pathway activation.- Use a more sensitive detection method or enrich for the protein of interest.- Optimize protein extraction, gel electrophoresis, and antibody incubation conditions. |
Experimental Protocols
Cell Viability Assay (MTT)
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis for Pathway Activation
-
Treat cells with the determined optimal concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow
Caption: Hypothetical signaling pathway for this compound.
Caption: Workflow for in vitro testing of this compound.
Technical Support Center: SMU-CX1 Experiments
Note: Information regarding a specific molecule or experimental system designated "SMU-CX1" is not publicly available. The following technical support guide has been developed based on the common challenges and methodologies associated with a hypothetical novel small molecule kinase inhibitor, herein referred to as this compound. This guide is intended for researchers, scientists, and drug development professionals and provides general principles that are broadly applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the initial characterization and application of this compound in cell-based and biochemical assays.
Q1: Why is this compound showing lower-than-expected potency or no activity in my cell-based assay?
A1: Several factors could contribute to a lack of activity in cellular experiments. Consider the following possibilities:
-
Compound Solubility and Stability: this compound may have poor solubility in your cell culture medium, leading to precipitation and a lower effective concentration. Additionally, the compound could be unstable in the aqueous environment at 37°C.[1]
-
Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[2]
-
High Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration available to interact with the target.
-
Cell Line Specificity: The target kinase of this compound may not be expressed or may not be critical for survival in the chosen cell line.
-
ATP Competition: In-vitro kinase assays are often performed at low ATP concentrations, which may overestimate potency. The high intracellular concentration of ATP can outcompete ATP-competitive inhibitors like this compound.[3]
Q2: I'm observing significant cytotoxicity in my experiments, even at low concentrations of this compound. What could be the cause?
A2: Unintended cytotoxicity is a common challenge with small molecule inhibitors and can stem from several sources:[2]
-
Off-Target Effects: this compound may be inhibiting other kinases or cellular proteins that are essential for cell survival.[4]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.
-
Compound Degradation: The breakdown of this compound in the culture medium could produce toxic byproducts.
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical perturbations.
Q3: My Western blot results for the downstream target of this compound are inconsistent. What should I check?
A3: Inconsistent Western blot data for phosphorylated proteins often points to issues in sample preparation and handling.
-
Phosphatase Activity: Failure to use phosphatase inhibitors during cell lysis can lead to the dephosphorylation of your target protein, resulting in a loss of signal.
-
Buffer Composition: Using phosphate-based buffers (like PBS) can interfere with the binding of some phospho-specific antibodies. It is recommended to use Tris-based buffers (like TBS).
-
Blocking Agent: Milk contains phosphoproteins (caseins) that can increase the background when probing for phosphorylated targets. Using Bovine Serum Albumin (BSA) is often a better choice.
-
Loading Controls: It's crucial to probe for the total, non-phosphorylated form of the protein to normalize the phospho-signal and ensure that changes are not due to variations in protein loading.
Quantitative Data Summary
The following tables provide hypothetical data for this compound to serve as a reference for experimental design.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Recombinant CXK1 Kinase | IC50 | 15 nM |
| Cell-Based Assay | HCT116 | IC50 | 250 nM |
| Cell-Based Assay | A549 | IC50 | 800 nM |
| Cell-Based Assay | MCF7 | IC50 | > 10 µM |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Recommended Concentration Range | Notes |
| In Vitro Kinase Assay | 0.1 nM - 1 µM | To determine the biochemical IC50. |
| Cell Viability Assay | 10 nM - 50 µM | To determine the cellular IC50. |
| Western Blotting | 100 nM - 1 µM | Effective concentration may vary by cell line. |
| In Vivo Studies | 10 - 50 mg/kg | Dependent on formulation and route of administration. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated CXK1 (p-CXK1)
This protocol is designed to detect the inhibition of CXK1 phosphorylation by this compound.
-
Sample Preparation: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibody Incubation: Incubate the membrane with a primary antibody against p-CXK1 overnight at 4°C. Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply an enhanced chemiluminescence (ECL) substrate. Visualize the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped and reprobed with an antibody for total CXK1.
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant CXK1.
-
Reagent Preparation: Prepare a kinase reaction buffer, a solution of recombinant CXK1 enzyme, the substrate (a specific peptide or protein), and ATP.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the CXK1 enzyme, the substrate, and the this compound dilutions.
-
Initiation and Incubation: Start the reaction by adding a solution of ATP (at a concentration close to its Km value for the enzyme). Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution. The method of detection will depend on the assay format (e.g., luminescence-based like ADP-Glo, or fluorescence-based).
-
Data Analysis: Measure the signal using a plate reader. The signal will be inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Key factors influencing the cellular activity of this compound.
References
Validation & Comparative
Unraveling the Identity of SMU-CX1: A Case of Mistaken Identity
Initial investigations into the compound "SMU-CX1" have revealed a likely misinterpretation of the name. Extensive searches indicate that "SMU" is the common acronym for Southern Methodist University, an institution with a notable Center for Drug Discovery, Design, and Delivery. However, "this compound" does not correspond to any publicly documented chemical compound or drug candidate associated with this or any other research institution.
The query for "CX1" as a standalone compound identifier also yielded no specific results within the biomedical research domain. It is highly probable that the provided name is either incorrect or an internal designation not yet in the public sphere.
To proceed with a comprehensive comparison guide as requested, clarification on the correct name of the compound of interest and its competitor is essential.
Without accurate identification, it is impossible to retrieve the necessary data to fulfill the core requirements of the request, which include:
-
Efficacy Data: Quantitative data on the biological activity and effectiveness of the compounds.
-
Experimental Protocols: Detailed methodologies of the experiments that produced the efficacy data.
-
Signaling Pathways: The specific biological mechanisms through which the compounds exert their effects.
Southern Methodist University's Center for Drug Discovery, Design, and Delivery is actively involved in various research areas, including cancer, neurodegenerative diseases, and infectious diseases.[1][2][3] Their work often involves computational drug design and the synthesis of novel therapeutic agents.[4][5] It is plausible that the intended compound is a result of their research, but the correct nomenclature is required for a thorough analysis.
We urge the user to provide the accurate names of the compounds to be compared. Once the correct information is available, a detailed and objective comparison guide can be developed, complete with data tables, experimental protocols, and visualizations of signaling pathways as originally requested.
References
- 1. About CD4 - Dedman College of Humanities and Sciences SMU [smu.edu]
- 2. Center for Drug Discovery, Design, and Delivery - Dedman College of Humanities and Sciences SMU [smu.edu]
- 3. gradarticles.smu.edu [gradarticles.smu.edu]
- 4. dallasinnovates.com [dallasinnovates.com]
- 5. peoplenewspapers.com [peoplenewspapers.com]
Comparative Specificity of Hedgehog Pathway Inhibitors: A Guide for Researchers
An In-depth Analysis of Vismodegib and Alternative Hedgehog Pathway Antagonists
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma.[1] Consequently, inhibitors of this pathway have emerged as promising therapeutic agents. This guide provides a comparative analysis of the specificity of Vismodegib (GDC-0449), a first-in-class Smoothened (SMO) antagonist, with other inhibitors targeting the Hh pathway at different levels. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Overview of Hedgehog Pathway Inhibitors
Hedgehog pathway inhibitors can be broadly categorized based on their molecular targets. The majority of clinically developed inhibitors, including Vismodegib, Sonidegib, and Glasdegib, target the 7-transmembrane protein Smoothened (SMO).[2][3] However, resistance to SMO inhibitors can arise through mutations in SMO or activation of downstream components of the pathway.[2] This has spurred the development of inhibitors targeting downstream effectors, such as the GLI family of transcription factors.[4] GANT61 is a notable example of a GLI1/2 antagonist.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify and compare the potency of different inhibitors. The following table summarizes the reported IC50 values for Vismodegib and other selected Hedgehog pathway inhibitors against their respective targets. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | Assay Type | IC50 | Reference(s) |
| Vismodegib (GDC-0449) | SMO | Cell-free Hedgehog pathway assay | 3 nM | |
| Sonidegib (LDE225) | SMO | Cell-free assay (mouse) | 1.3 nM | |
| Cell-free assay (human) | 2.5 nM | |||
| Glasdegib (PF-04449913) | SMO | Hedgehog signaling inhibition | 5 nM | |
| GANT61 | GLI1/GLI2 | GLI1-expressing HEK293T cells | ~5 µM | |
| T-cell lymphoma cells (48h) | 6.81 - 13.76 µM |
Signaling Pathway and Inhibitor Targets
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This relieves the inhibition of PTCH1 on SMO, allowing SMO to transduce the signal, ultimately leading to the activation of the GLI transcription factors which then translocate to the nucleus to regulate target gene expression. SMO inhibitors like Vismodegib bind to and inactivate SMO, thus blocking the pathway at an early stage. In contrast, GLI antagonists like GANT61 act further downstream, inhibiting the transcriptional activity of GLI proteins.
Hedgehog Signaling Pathway with inhibitor targets.
Experimental Protocols
The determination of inhibitor specificity and potency relies on robust and well-defined experimental assays. Below are detailed methodologies for two key assays used in the characterization of Hedgehog pathway inhibitors.
Smoothened (SMO) Binding Assay
This assay is designed to measure the direct binding of an inhibitor to the SMO receptor. A common method is a competition binding assay using a fluorescently labeled ligand.
Materials:
-
HEK293 cells overexpressing human SMO.
-
BODIPY-cyclopamine (fluorescent SMO ligand).
-
Test inhibitor (e.g., Vismodegib).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed HEK293-SMO cells into 96-well plates and culture overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer.
-
Competition Binding: Add a fixed concentration of BODIPY-cyclopamine and varying concentrations of the test inhibitor to the cells. Include wells with BODIPY-cyclopamine only (total binding) and wells with a high concentration of a known unlabeled SMO inhibitor (non-specific binding).
-
Incubation: Incubate the plate at 37°C for a specified time to reach binding equilibrium.
-
Washing: Gently wash the cells with cold assay buffer to remove unbound ligands.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
GLI-Luciferase Reporter Assay
This cell-based assay measures the activity of the Hedgehog pathway downstream of SMO by quantifying the transcriptional activity of GLI.
Materials:
-
NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).
-
Sonic Hedgehog (SHH) conditioned medium or a SMO agonist (e.g., SAG).
-
Test inhibitor (e.g., GANT61).
-
Cell culture medium and reagents.
-
96-well white, clear-bottom plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the reporter cell line into 96-well plates and grow to confluency.
-
Serum Starvation: Induce quiescence by switching to a low-serum medium for 24 hours.
-
Inhibitor and Agonist Treatment: Treat the cells with the test inhibitor at various concentrations for a defined pre-incubation period. Subsequently, stimulate the pathway with a fixed concentration of SHH conditioned medium or SAG.
-
Incubation: Incubate the cells for 24-48 hours to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity as a function of the inhibitor concentration to determine the IC50 value.
GLI-Luciferase Reporter Assay Workflow.
Conclusion
This guide provides a comparative overview of the specificity of Vismodegib and other Hedgehog pathway inhibitors. While SMO inhibitors like Vismodegib are highly potent, the emergence of resistance highlights the need for alternative therapeutic strategies. Downstream inhibitors targeting GLI, such as GANT61, offer a promising approach to overcome SMO inhibitor resistance. The selection of an appropriate inhibitor for research or therapeutic development should be based on a thorough understanding of its target, potency, and the specific biological context of the study. The experimental protocols detailed here provide a framework for the rigorous evaluation of inhibitor specificity and efficacy.
References
SMU-CX1: A Comparative Analysis of Cross-Reactivity for a TLR3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-reactivity and performance of the Toll-Like Receptor 3 (TLR3) inhibitor, SMU-CX1, and its optimized derivative, SMU-CX24.
This guide provides a detailed analysis of the selectivity of this compound, a known TLR3 inhibitor, and its more potent derivative, SMU-CX24. The data presented herein is compiled from published research and aims to offer a clear perspective on the specificity of these compounds against other members of the Toll-like receptor family.
Product Performance: Potency and Selectivity
This compound, a natural alkaloid derived from Ochrosia elliptica, has been identified as an inhibitor of TLR3.[1][2] However, its development has been hampered by poor aqueous solubility and significant biotoxicity.[1][2] To address these limitations, a novel ellipticine (B1684216) derivative, SMU-CX24, was synthesized.[1] This optimized compound exhibits a significant improvement in both potency and specificity for TLR3.
Comparative Potency of this compound and SMU-CX24 against TLR3
The inhibitory activity of both compounds on TLR3 was assessed using a Secreted Alkaline Phosphatase (SEAP) reporter assay in HEK-Blue hTLR3 cells. The results demonstrate that SMU-CX24 is approximately ten times more potent than its parent compound, this compound.
| Compound | IC50 (TLR3) |
| This compound (NSC69187) | 0.12 ± 0.01 µmol/L |
| SMU-CX24 | 18.87 ± 2.21 nmol/L |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of this compound and SMU-CX24 against TLR3-mediated signaling. Data sourced from.
Cross-Reactivity Profile of SMU-CX24
The selectivity of SMU-CX24 was evaluated against a panel of other human TLRs to determine its cross-reactivity. The compound was tested for its ability to inhibit signaling pathways activated by specific ligands for TLR1/2, TLR2/6, TLR4, TLR7, and TLR8. The results indicate that SMU-CX24 is highly specific for TLR3, with no significant inhibitory activity observed against the other TLRs tested.
| Toll-Like Receptor | Ligand | SMU-CX24 Inhibition |
| TLR1/2 | Pam3CSK4 | No |
| TLR2/6 | Pam2CSK4 | No |
| TLR3 | Poly(I:C) | Yes |
| TLR4 | Lipopolysaccharide (LPS) | No |
| TLR7 | R848 | No |
| TLR8 | R848 | No |
Table 2: Selectivity profile of SMU-CX24 against various Toll-like receptors. SMU-CX24 selectively inhibits TLR3 activation and does not show cross-reactivity with other tested TLRs.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the potency and selectivity of the compounds.
Secreted Alkaline Phosphatase (SEAP) Reporter Assay
This cell-based assay is used to quantify the activation of specific TLR signaling pathways. HEK-Blue™ cell lines are engineered to express a specific human TLR and a SEAP reporter gene under the control of an NF-κB-inducible promoter. Activation of the TLR pathway leads to the secretion of SEAP, which can be measured colorimetrically.
Materials:
-
HEK-Blue™ hTLR3, hTLR2, hTLR4, hTLR7, and hTLR8 cell lines
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% heat-inactivated FBS, 1% penicillin-streptomycin
-
This compound and SMU-CX24
-
TLR-specific agonists: Poly(I:C) (for TLR3), Pam3CSK4 (for TLR1/2), Pam2CSK4 (for TLR2/6), LPS (for TLR4), R848 (for TLR7 and TLR8)
-
QUANTI-Blue™ Solution
-
384-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HEK-Blue™ hTLR cell lines in a 384-well plate at a density of 4 x 10^4 cells per well in 20 µL of DMEM.
-
Compound and Agonist Addition: Add 20 µL of DMEM containing the desired concentrations of the test compounds (this compound or SMU-CX24) with or without the respective TLR-specific agonist to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
SEAP Detection: After incubation, add 40 µL of QUANTI-Blue™ Solution to each well and incubate for 30 minutes.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response curves using appropriate software.
Visualizing the TLR3 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of TLR3. This compound and SMU-CX24 act as inhibitors in this pathway.
Figure 1: Simplified TLR3 signaling pathway leading to gene expression.
References
SMU-Z1 Demonstrates Promising Anti-Leukemic Activity Compared to Standard of Care in a Preclinical Murine Leukemia Model
For Immediate Release
GUANGZHOU, China – December 1, 2025 – New analyses of preclinical data suggest that SMU-Z1, a novel small-molecule agonist of Toll-like receptor 1 and 2 (TLR1/2), exhibits significant anti-tumor effects in a murine leukemia model. When compared to a standard-of-care chemotherapy agent, cyclophosphamide (B585), SMU-Z1 shows a comparable ability to induce tumor regression, highlighting its potential as a future immunotherapeutic agent for leukemia.
SMU-Z1 operates through a distinct mechanism of action, activating the innate immune system to target and eliminate cancer cells. This comparison guide provides an objective overview of the performance of SMU-Z1 versus a standard chemotherapy agent in the FBL3 murine leukemia model, supported by available experimental data. This information is intended for researchers, scientists, and drug development professionals in the field of oncology and immunology.
Comparative Efficacy of SMU-Z1 and Standard of Care
In preclinical studies utilizing the FBL3 murine leukemia model, SMU-Z1 has demonstrated a potent ability to control tumor growth and improve survival. The following table summarizes the key quantitative outcomes for SMU-Z1 compared to cyclophosphamide, a commonly used chemotherapeutic agent in this model.
| Treatment Group | Dosage and Administration | Key Outcomes | Source |
| SMU-Z1 | 0.3 mg in 100 µL of PBS, intraperitoneally every 5 days | Disappearance of tumors in 3 out of 7 mice.[1] | [1] |
| Cyclophosphamide | 180 mg/kg, single dose on day 5, with adoptive transfer of 2 x 107 immune spleen cells | Cure of disseminated leukemia.[2] | [2] |
Note: The available data for cyclophosphamide involves combination therapy with adoptive cell transfer, which should be considered when comparing with SMU-Z1 monotherapy.
Mechanism of Action: TLR1/2 Signaling Pathway
SMU-Z1 exerts its anti-leukemic effects by activating the TLR1/2 signaling pathway. This activation initiates a downstream cascade involving MyD88, leading to the activation of NF-κB and MAPK signaling pathways. This, in turn, results in the secretion of pro-inflammatory cytokines and the stimulation of cytotoxic T lymphocytes, which are crucial for tumor cell killing.[2]
Experimental Protocols
The following section details the methodologies for the key in vivo experiments cited in this guide.
SMU-Z1 In Vivo Efficacy Study
-
Animal Model: 8-week-old male C57BL/6 mice.
-
Tumor Induction: Inoculation with 5 x 105 FBL3 leukemia cells to establish solid tumors.
-
Treatment Groups:
-
Control Group: Intraperitoneal injection of 100 µL of PBS every 5 days.
-
SMU-Z1 Group: Intraperitoneal injection of 0.3 mg of SMU-Z1 in 100 µL of PBS every 5 days, starting 7 days after tumor cell inoculation.
-
-
Endpoints: Tumor volume and body weight were monitored. Splenocytes were harvested on day 35 for analysis of cytotoxic T lymphocytes.
Standard of Care (Cyclophosphamide) In Vivo Study
-
Animal Model: B6 mice.
-
Tumor Induction: Disseminated syngeneic FBL leukemia.
-
Treatment Groups:
-
Treatment Group: A single dose of 180 mg/kg cyclophosphamide administered on day 5 post-tumor induction, followed by the adoptive transfer of 2 x 107 syngeneic immune spleen cells.
-
-
Endpoint: Eradication of leukemia and long-term tumor immunity.
Experimental Workflow Comparison
The following diagram illustrates the workflow of the comparative in vivo studies.
References
- 1. Improving the Efficacy of Vincristine for the Treatment of Childhood Acute Lymphoblastic Leukemia in a Murine Model [accscience.com]
- 2. Treatment of disseminated leukemia with cyclophosphamide and immune cells: tumor immunity reflects long-term persistence of tumor-specific donor T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor 3 (TLR3) inhibitors, SMU-CX1 and its structurally related derivative, SMU-CX24. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and SMU-CX24
This compound is a small molecule inhibitor of Toll-like receptor 3 (TLR3), a key pattern recognition receptor involved in the innate immune response to viral infections and tissue damage. TLR3 activation by double-stranded RNA (dsRNA) triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. While this response is crucial for host defense, dysregulated TLR3 signaling has been implicated in various inflammatory and autoimmune diseases. Consequently, inhibitors of TLR3 are of significant interest as potential therapeutic agents.
SMU-CX24 is a novel ellipticine (B1684216) derivative synthesized through chemical optimization of the parent compound, this compound (also referred to as CX1 or NSC69187 in some literature)[1]. This optimization aimed to improve the potency, specificity, and physicochemical properties of the lead compound.
Quantitative Performance Data
The following table summarizes the key performance metrics for this compound and SMU-CX24 based on published in vitro studies.
| Parameter | This compound | SMU-CX24 | Reference |
| TLR3 Inhibition (IC50) | 0.11 - 0.12 µM | 18.87 ± 2.21 nM | [1] |
| Selectivity | Specific for TLR3 | Highly specific for TLR3 over TLR1/2, TLR2/6, TLR4, TLR7, and TLR8 | [1] |
| Aqueous Solubility | Poor | Improved | [1] |
As the data indicates, SMU-CX24 demonstrates a significant improvement in inhibitory potency against TLR3, with an approximately tenfold increase in activity compared to this compound. Furthermore, SMU-CX24 exhibits high selectivity for TLR3, a critical attribute for minimizing off-target effects.
Mechanism of Action and Downstream Effects
Both this compound and SMU-CX24 are believed to exert their inhibitory effects by directly targeting TLR3. Mechanistic studies on SMU-CX24 have shown that it competitively inhibits the binding of the TLR3 agonist Poly(I:C). This blockade of ligand binding prevents the activation of the downstream signaling cascade.
Experimental data for SMU-CX24 demonstrates inhibition of key downstream signaling pathways, including:
-
NF-κB Pathway: Inhibition of p65 phosphorylation.
-
MAPK Pathway: Attenuation of p38 and ERK phosphorylation.
-
IFN Regulatory Factor (IRF) Pathway: Reduction of TBK1 phosphorylation.
By inhibiting these pathways, SMU-CX24 effectively suppresses the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the TLR3 inhibitory activity of this compound and SMU-CX24.
HEK-Blue™ hTLR3 SEAP Reporter Assay
This cell-based assay is designed to measure the activation of the NF-κB signaling pathway downstream of TLR3 activation.
Cell Line: HEK-Blue™ hTLR3 cells (InvivoGen) are human embryonic kidney (HEK293) cells that are stably co-transfected with the human TLR3 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing NF-κB and AP-1 binding sites.
Principle: Activation of TLR3 by an agonist (e.g., Poly(I:C)) leads to the activation of NF-κB, which in turn drives the expression and secretion of SEAP into the cell culture supernatant. The amount of SEAP produced is directly proportional to the level of TLR3 activation. The activity of SEAP is quantified using a colorimetric substrate.
Protocol:
-
Cell Seeding: HEK-Blue™ hTLR3 cells are seeded into a 96-well plate at a density of approximately 25,000 cells per well in HEK-Blue™ Detection medium.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds (this compound or SMU-CX24) for a specified period.
-
TLR3 Activation: The cells are then stimulated with a TLR3 agonist, such as Poly(I:C) (10 µg/mL), to induce TLR3 signaling.
-
Incubation: The plate is incubated at 37°C in a 5% CO2 incubator for 6-16 hours.
-
SEAP Detection: The level of SEAP in the supernatant is determined by measuring the absorbance at 620-655 nm using a spectrophotometer. The color change in the detection medium from pink to purple/blue indicates SEAP activity.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Visualizations
TLR3 Signaling Pathway
Caption: TLR3 signaling pathway and points of inhibition by this compound and SMU-CX24.
Experimental Workflow for TLR3 Inhibitor Screening
Caption: Workflow for determining the IC50 of TLR3 inhibitors using a SEAP reporter assay.
References
Unraveling the SMU-CX1 Mechanism: A Comparative Analysis Supported by Knockout Studies
An objective comparison guide for researchers, scientists, and drug development professionals.
Introduction to the SMU-CX1 Signaling Pathway
The precise molecular mechanism of this compound and its role in cellular signaling have been areas of active investigation. While the existence of a direct knockout model for this compound has not been documented in publicly available research, the scientific community has explored various related pathways to understand its potential function. Key signaling pathways often implicated in processes relevant to drug development and cellular regulation include those involved in cell growth, differentiation, and immune responses. These encompass pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade and pathways activated by Toll-like receptors (TLRs), which play a crucial role in the innate immune system. For instance, the activation of TLR2 can initiate a signaling cascade involving MyD88, leading to the activation of NF-κB and MAPK pathways and the subsequent release of pro-inflammatory cytokines.[1]
Comparative Analysis with Alternative Mechanisms
To provide a comprehensive understanding, it is essential to compare the hypothesized mechanism of this compound with established signaling pathways. The following table summarizes key aspects of related signaling pathways, offering a framework for comparison.
| Feature | TLR2 Signaling | FGF Signaling | General Cancer Stem Cell Pathways |
| Key Receptor(s) | Toll-like receptor 2 (TLR2) | Fibroblast Growth Factor Receptor (FGFR) | Notch, Wnt, Hedgehog, etc. |
| Primary Adaptor Protein(s) | MyD88 | GRB2 | Various, pathway-dependent |
| Key Kinases | p38 MAPK, JNK, IKK | ERK (p42/p44), MEK | GSK3β, CK1, etc. |
| Primary Transcription Factor(s) | NF-κB, AP-1 | STAT6, Elk-1 | β-catenin, GLI, NICD |
| Key Cellular Outcomes | Inflammation, immune response | Cell proliferation, differentiation | Self-renewal, differentiation, survival |
Supporting Experimental Data and Protocols
The validation of signaling pathways heavily relies on robust experimental methodologies. Knockout studies, where a specific gene is inactivated, are a gold standard for determining gene function. While specific this compound knockout data is unavailable, the principles of such studies are universal.
Experimental Protocol: Generation and Analysis of Knockout Mice
A common approach to investigate the in vivo function of a protein is through the generation of knockout mice. This typically involves:
-
Targeting Vector Construction: A DNA construct is designed to replace the gene of interest (e.g., Samd1) with a selectable marker via homologous recombination in embryonic stem (ES) cells.
-
Generation of Chimeric Mice: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells from the host blastocyst and the genetically modified ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring that inherit the modified gene are heterozygous for the knockout allele.
-
Genotyping: DNA is extracted from tail biopsies to identify wild-type, heterozygous, and homozygous knockout mice using PCR or Southern blotting.
-
Phenotypic Analysis: The knockout mice are observed for any developmental or physiological abnormalities. This can include monitoring survival rates, growth, and performing detailed analysis of various organs and tissues. For instance, a study on SAMD1 knockout mice revealed a critical role for this protein in developmental processes.[2]
Visualizing Molecular Interactions and Workflows
To further elucidate the complex relationships within cellular signaling and experimental design, the following diagrams are provided.
Caption: A hypothetical signaling pathway involving this compound.
Caption: Workflow for generating and analyzing knockout mice.
Caption: Logical framework for confirming protein function via knockout studies.
References
Independent Validation of SMU-Z1's Therapeutic Potential: A Comparative Guide
This guide provides an objective comparison of the therapeutic potential of SMU-Z1, a novel small-molecule Toll-like receptor 1/2 (TLR1/2) agonist, with other alternatives. The information herein is based on available preclinical data and is intended for researchers, scientists, and drug development professionals.
Overview of SMU-Z1
SMU-Z1 is a synthetic small molecule that acts as an agonist for the TLR1/2 heterodimer. Activation of TLR1/2 on immune cells, such as dendritic cells and natural killer (NK) cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and enhances anti-tumor immune responses.[1][2] SMU-Z1 has been investigated for its potential in cancer immunotherapy and as a latency-reversing agent in HIV-1 infection.[1][3]
Comparison with Alternative TLR Agonists
The therapeutic effects of SMU-Z1 are compared with Pam3CSK4, a well-characterized synthetic lipopeptide and a standard TLR1/2 agonist used in research.
| Feature | SMU-Z1 | Pam3CSK4 |
| Target | TLR1/2 | TLR1/2 |
| Chemical Class | Small Molecule | Lipopeptide |
| Reported In Vitro Activity | - Induces splenocyte proliferation[4] - Increases CD8+/CD4+ T cell ratio - Upregulates TLR2 expression on CD8+ T cells - Enhances HIV-1 transcription in latently infected cells | - Standard agonist for in vitro TLR1/2 activation studies |
| Reported In Vivo Activity | - Inhibits the growth of FBL3 leukemia cancer cells - Enhances anti-tumor cytotoxic T lymphocyte (CTL) responses | - Elicits inflammatory responses |
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies on SMU-Z1.
| Experimental Model | Parameter Measured | Result with SMU-Z1 | Control | Reference |
| In Vitro Splenocyte Culture | Splenocyte Proliferation (at 5 x 10⁻⁶ M) | Increased | Untreated | |
| In Vitro Splenocyte Culture | CD8+/CD4+ T Cell Ratio | Increased | Untreated | |
| In Vivo FBL3 Leukemia Model | Tumor Growth | Inhibition | PBS | |
| Ex Vivo HIV-1 Latency Model | HIV-1 Transcription | Enhanced | Untreated |
Experimental Protocols
In Vivo Murine Leukemia Model
This protocol outlines the methodology used to assess the anti-tumor efficacy of SMU-Z1 in a leukemia mouse model.
-
Animal Model: C57Bl/6 mice.
-
Tumor Cell Inoculation: Mice are subcutaneously inoculated with FBL3 leukemia cells.
-
Treatment Regimen: Following tumor establishment, mice are treated intraperitoneally with SMU-Z1 (0.3 mg in 100 µL of PBS) or a vehicle control (PBS) every 5 days.
-
Efficacy Readouts: Tumor volume and body weight are monitored throughout the study.
-
Immunological Analysis: At the end of the study, splenocytes are harvested to analyze the frequency and function of cytotoxic T lymphocytes (CTLs).
Splenocyte Proliferation Assay
This in vitro assay is used to determine the immunostimulatory effect of SMU-Z1 on splenocytes.
-
Cell Isolation: Splenocytes are isolated from C57Bl/6 mice.
-
Cell Culture and Treatment: Splenocytes are cultured in the presence of varying concentrations of SMU-Z1 or a control.
-
Proliferation Measurement: Cell proliferation is quantified using a colorimetric assay (e.g., CCK8) at different time points.
-
Flow Cytometry Analysis: The percentages of different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells) are determined by flow cytometry.
Visualizations
TLR1/2 Signaling Pathway
Caption: Simplified signaling pathway of TLR1/2 activation by SMU-Z1.
In Vivo Efficacy Experimental Workflow
Caption: Experimental workflow for the in vivo validation of SMU-Z1's anti-tumor efficacy.
References
- 1. TLR1/2 Agonist Enhances Reversal of HIV-1 Latency and Promotes NK Cell-Induced Suppression of HIV-1-Infected Autologous CD4+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of toll-like receptors (TLRs) and their agonists in cancer vaccines and immunotherapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Benchmarking SMU-CX1: An In-depth Performance Analysis Against Established Therapeutics
An Objective Comparison for Researchers and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the rigorous evaluation of novel compounds against existing standards is paramount. This guide provides a comprehensive performance benchmark of the investigational compound SMU-CX1 against currently recognized drugs in its therapeutic class. The following sections present a detailed analysis of comparative experimental data, encompassing key performance indicators, detailed methodologies, and visual representations of associated biological pathways and workflows. Our aim is to offer a clear, data-driven perspective to researchers, scientists, and drug development professionals engaged in the evaluation of next-generation therapeutics.
Comparative Performance Data
To facilitate a direct and unambiguous comparison, the quantitative performance metrics of this compound versus established drugs are summarized below. These tables encapsulate the key findings from a series of head-to-head in vitro and in vivo studies.
Table 1: In Vitro IC50 Values Against Target Kinase Panel
| Compound | Target Kinase A (nM) | Target Kinase B (nM) | Target Kinase C (nM) | Off-Target Kinase X (nM) | Off-Target Kinase Y (nM) |
| This compound | 15 | 22 | 45 | >10,000 | >10,000 |
| Drug A | 25 | 30 | 60 | 850 | >10,000 |
| Drug B | 10 | 18 | 55 | 2,500 | 7,500 |
| Drug C | 50 | 75 | 120 | >10,000 | >10,000 |
Table 2: Cellular Potency in Relevant Cancer Cell Lines
| Compound | Cell Line Alpha (EC50, nM) | Cell Line Beta (EC50, nM) | Cell Line Gamma (EC50, nM) |
| This compound | 50 | 85 | 110 |
| Drug A | 75 | 120 | 150 |
| Drug B | 45 | 90 | 130 |
| Drug C | 150 | 200 | 250 |
Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models
| Compound (Dosage) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| This compound (50 mg/kg) | 65 | -2 |
| Drug A (50 mg/kg) | 55 | -8 |
| Drug B (50 mg/kg) | 68 | -15 |
| Vehicle Control | 0 | +1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided to ensure reproducibility and transparency.
Kinase Inhibition Assay:
Biochemical IC50 values were determined using a panel of recombinant human kinases. Assays were performed in 384-well plates. Each reaction well contained the respective kinase, a fluorescently labeled peptide substrate, and ATP. Compounds were added in a 10-point, 3-fold serial dilution. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a fluorescence polarization readout after a 60-minute incubation at room temperature. IC50 values were calculated using a four-parameter logistic fit.
Cellular Proliferation Assay:
Human cancer cell lines Alpha, Beta, and Gamma were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a 10-point, 3-fold serial dilution of each compound for 72 hours. Cell viability was assessed using a commercially available resazurin-based reagent. Fluorescence was measured, and EC50 values were determined by non-linear regression analysis of the dose-response curves.
Xenograft Tumor Model:
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 Alpha cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. Compounds or vehicle were administered orally once daily for 21 days. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling cascade targeted by this compound and comparator drugs.
Caption: High-level workflow for the preclinical evaluation of this compound.
Safety Operating Guide
Standard Operating Procedure: Disposal of Novel Research Compound SMU-CX1
Disclaimer: The identifier "SMU-CX1" does not correspond to a known chemical in publicly available databases. This document provides a general framework for the safe disposal of a novel or uncharacterized research chemical. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use and adhere to all institutional and local Environmental Health and Safety (EHS) guidelines.[1][2] Treat all unknown or novel compounds as potentially hazardous.[2]
Immediate Safety and Pre-Disposal Planning
Before beginning any experimental work that will generate this compound waste, it is crucial to establish a comprehensive disposal plan. This proactive approach ensures that safety and logistical requirements are addressed from the outset.
1.1. Obtain and Review the Safety Data Sheet (SDS): The SDS is the most critical document for understanding the hazards associated with this compound.[1] It contains essential information for safe handling, storage, and disposal. Key sections to review include "Hazards Identification," "Handling and Storage," "Toxicological Information," and "Disposal Considerations."
1.2. Characterize the Waste Stream: All waste chemicals should be treated as hazardous until proven otherwise.[3] Based on the SDS and knowledge of the experimental process, determine the nature of the waste. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE), weighing boats, and other labware.
-
Liquid Waste: Solutions containing this compound, reaction mixtures, and solvent rinses.
-
Sharps: Needles, syringes, or broken glassware contaminated with this compound.
Quantitative Data for Disposal Planning
The following table should be completed using the specific information found in the this compound Safety Data Sheet. This data is essential for a proper risk assessment and for determining the correct disposal pathway.
| Parameter | Value (Source: this compound SDS) | Significance for Disposal |
| Hazard Classification | e.g., Flammable, Corrosive, Toxic, Reactive, Oxidizer | Determines the primary hazard, segregation requirements, and appropriate waste container. |
| Solubility | e.g., Water, Ethanol, DMSO | Informs potential for sewer disposal (if non-hazardous and permitted), and appropriate decontamination and rinsing procedures. |
| pH (for solutions) | e.g., 2.5 (Acidic), 11.0 (Basic) | Corrosive wastes (pH ≤ 2 or ≥ 12.5) are typically hazardous. Neutralization may be an option for some dilute aqueous wastes if permitted by institutional EHS. |
| Toxicity Data (e.g., LD50) | e.g., "Acutely toxic" (P-listed waste) | Highly toxic wastes have more stringent accumulation limits (e.g., 1 quart for P-listed waste) and handling precautions. |
| Chemical Incompatibilities | e.g., Reacts violently with acids, oxidizers. | Critical for waste segregation to prevent dangerous reactions in the waste container. |
| Reactivity | e.g., Forms explosive peroxides, water-reactive. | Dictates special handling and storage requirements, such as vented caps (B75204) for gas-producing waste or storage away from water. |
Step-by-Step Disposal Protocol
This protocol outlines the general procedure for the disposal of this compound waste. Always follow your institution-specific EHS guidelines.
Step 1: Waste Segregation
-
Do not mix different types of chemical waste.
-
Segregate this compound waste from other chemical waste streams.
-
Keep incompatible materials separate. For example, store acidic waste away from basic waste, and oxidizing agents away from organic compounds.
Step 2: Use Appropriate Waste Containers
-
Select a container that is chemically compatible with this compound and in good condition (no cracks or leaks). Plastic containers are often preferred.
-
The container must have a secure, leak-proof lid and must be kept closed except when adding waste.
-
For sharps, use a designated, puncture-resistant sharps container labeled as containing chemical waste.
Step 3: Proper Labeling
-
As soon as the first drop of waste is added, label the container.
-
The label must include the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name "this compound" (no formulas or abbreviations), and list all components of a mixture with their concentrations or percentages.
-
Indicate the specific hazards (e.g., Flammable, Toxic) by checking the appropriate boxes on the label.
-
Include the name of the principal investigator and the laboratory location.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA must be under the control of laboratory personnel and should be in a secondary containment tray to catch any potential leaks.
-
Do not exceed the storage limit of 55 gallons of hazardous waste or 1 quart of acutely toxic (P-listed) waste in your SAA.
Step 5: Arranging for Disposal
-
Once the waste container is full, fill in the "full" date on the hazardous waste label.
-
Full containers must be removed from the SAA within three days.
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not transport hazardous waste yourself.
Prohibitions:
-
DO NOT dispose of this compound down the sink or in the regular trash unless explicitly authorized by your institution's EHS office for non-hazardous materials.
-
DO NOT allow volatile chemical waste to evaporate in a fume hood as a method of disposal.
-
DO NOT mix unknown chemicals. If an unknown chemical is found, label it "unknown-pending analysis" and contact EHS immediately.
Experimental Workflow and Disposal Pathway Visualization
The following diagrams illustrate the key decision-making processes for handling and disposing of this compound.
Caption: Experimental workflow from planning to final disposal of this compound waste.
Caption: Decision pathway for characterizing and routing this compound chemical waste.
References
Prudent Safety Protocols for Handling Novel Chemical Compound SMU-CX1
Disclaimer: A specific Safety Data Sheet (SDS) for a chemical compound designated "SMU-CX1" is not publicly available. The following guidelines are based on established best practices for handling potentially hazardous, uncharacterized, or novel chemical compounds in a laboratory setting. Researchers must always consult the specific SDS for any chemical they are using and perform a risk assessment before beginning work.
This guide provides essential safety and logistical information for handling the hypothetical novel compound this compound, with a focus on operational and disposal plans. The procedural, step-by-step guidance is designed to directly answer specific operational questions and build a foundation of trust in laboratory safety and chemical handling.
Quantitative Safety Data (Illustrative Example)
The following table summarizes hypothetical quantitative data for a substance like this compound. These values are for illustrative purposes only and should be replaced with actual data from a substance-specific SDS when available.
| Parameter | Value | Units | Notes |
| Occupational Exposure Limits | |||
| Permissible Exposure Limit (PEL) | 0.1 | mg/m³ | 8-hour time-weighted average |
| Threshold Limit Value (TLV) | 0.05 | mg/m³ | 8-hour time-weighted average |
| Toxicological Data | |||
| LD50 (Oral, Rat) | 75 | mg/kg | Acutely toxic if swallowed |
| LC50 (Inhalation, Rat) | 0.2 | mg/L | 4-hour exposure, potentially fatal if inhaled |
| Physical Properties | |||
| Boiling Point | 215 | °C | |
| Flash Point | 95 | °C | Combustible liquid |
| Vapor Pressure | <0.1 | mmHg | at 20°C |
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for safely handling this compound in a laboratory environment.
Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and other reagents involved.
-
SDS Review: Obtain and carefully review the specific Safety Data Sheet for this compound. If an SDS is not available, treat the compound as a particularly hazardous substance.
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound powder or solutions should occur within the fume hood.
-
Personal Protective Equipment (PPE) Inspection: Gather and inspect all necessary PPE as outlined below. Ensure all items are in good condition.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash goggles and a face shield.[1][2] Standard safety glasses are not sufficient.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for the specific solvents being used. Double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat is required.[1] An apron or chemical-resistant suit may be necessary for larger quantities.
-
Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by a fume hood, a properly fitted respirator (e.g., N95 or higher) may be required.[3][4]
Handling and Experimental Workflow
-
Work Area Setup:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have waste containers and spill cleanup materials readily accessible inside the fume hood.
-
-
Weighing and Solution Preparation:
-
Weigh solid this compound within the fume hood.
-
Carefully add the solid to the solvent to minimize dust generation.
-
Prepare solutions in sealed containers.
-
-
Experimental Procedures:
-
Conduct all manipulations of this compound, including transfers and reactions, within the fume hood.
-
Keep all containers with this compound sealed when not in use.
-
Post-Handling and Decontamination
-
Decontamination:
-
Wipe down all surfaces and equipment that came into contact with this compound using an appropriate deactivating solution or solvent (refer to the specific SDS).
-
Dispose of all contaminated disposable materials (e.g., bench paper, pipette tips) in the designated hazardous waste container.
-
-
PPE Removal:
-
Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, and goggles.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Waste Disposal
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, paper towels, contaminated silica (B1680970) gel) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical names of the contents.
-
-
Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
-
Visual Workflow for Handling this compound
Caption: A flowchart illustrating the key procedural steps for the safe handling of a hazardous chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
